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  • Product: 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate
  • CAS: 1049733-90-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-1,4-diazepane

Introduction: The Strategic Imperative of Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the adage 'a drug must first reach its target to be effective' has never been more pertin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the adage 'a drug must first reach its target to be effective' has never been more pertinent. The journey of a therapeutic agent from administration to its site of action is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical properties of 1-(4-Fluorobenzyl)-1,4-diazepane, a substituted diazepine of interest in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure" in drug design, with derivatives showing a wide array of biological activities.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data points to offer a strategic framework for the experimental determination and interpretation of these critical parameters. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Core Physicochemical Profile of 1-(4-Fluorobenzyl)-1,4-diazepane

A foundational understanding of a molecule's properties begins with its structural and electronic characteristics. For 1-(4-Fluorobenzyl)-1,4-diazepane, these are summarized below. While experimental data for this specific molecule is not extensively published, we can rely on high-quality predicted values and established experimental protocols to guide its characterization.

PropertyValueSourceSignificance in Drug Development
Molecular Formula C₁₂H₁₇FN₂PubChem[3]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 208.28 g/mol PubChem[3]Influences diffusion rates and is a key parameter in "rule of five" guidelines for oral bioavailability.
Predicted XLogP3-AA 1.6PubChemLite[3]A measure of lipophilicity, which affects solubility, permeability across biological membranes, and metabolic stability.
Topological Polar Surface Area (TPSA) 15.2 ŲPubChemAn indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors 1PubChemInfluences solubility in aqueous and lipid environments and interactions with biological targets.
Hydrogen Bond Acceptors 2PubChemInfluences solubility in aqueous and lipid environments and interactions with biological targets.
Rotatable Bonds 3PubChemRelates to conformational flexibility, which can impact target binding and metabolic susceptibility.

Experimental Determination of Critical Physicochemical Parameters

The following sections outline detailed, field-proven methodologies for the experimental determination of pKa, LogP/D, and solubility for 1-(4-Fluorobenzyl)-1,4-diazepane.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter for ionizable compounds as it dictates the extent of ionization at a given pH. This, in turn, profoundly impacts solubility, permeability, and target binding. For 1-(4-Fluorobenzyl)-1,4-diazepane, which possesses two basic nitrogen atoms, determining the pKa values is essential.

Potentiometric titration is a high-precision technique for determining the pKa values of substances and is considered a standard method.[4] It is particularly well-suited for compounds that are sufficiently soluble in a mixture of water and a co-solvent. Given the predicted LogP of 1.6, this method is appropriate for 1-(4-Fluorobenzyl)-1,4-diazepane.

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(4-Fluorobenzyl)-1,4-diazepane and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% v/v methanol/water) to achieve a concentration of at least 10⁻⁴ M.[4]

  • Titration Setup: Calibrate a pH electrode using standard buffers at pH 4.0, 7.0, and 10.0. Place the analyte solution in a thermostatted vessel (25 °C) and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a dibasic compound, two inflection points will be observed, allowing for the determination of two pKa values.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent/Water A->B C Calibrate pH Electrode B->C D Titrate with Standard Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Points F->G H Calculate pKa Values G->H LogD_Determination_Workflow cluster_prep Phase & Sample Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and PBS (pH 7.4) B Prepare Stock Solution in n-octanol A->B C Combine Phases B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Each Phase (HPLC-UV) E->F G Calculate LogD F->G Solubility_Determination_Workflow cluster_prep Sample Preparation & Equilibration cluster_separation Separation cluster_analysis Quantification A Add Excess Solid to PBS (pH 7.4) B Agitate for 24-48h at 25°C A->B C Filter Suspension (0.45 µm) B->C D Dilute Filtrate C->D E Analyze by HPLC-UV or LC-MS/MS D->E F Determine Concentration E->F

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Exploratory

In vitro characterization of 1-(4-Fluorobenzyl)-1,4-diazepane

Whitepaper: In Vitro Characterization of 1-(4-Fluorobenzyl)-1,4-diazepane Prepared by: Senior Application Scientist, Preclinical Discovery & Biophysics Executive Summary & Structural Rationale In the landscape of Fragmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: In Vitro Characterization of 1-(4-Fluorobenzyl)-1,4-diazepane Prepared by: Senior Application Scientist, Preclinical Discovery & Biophysics

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a robust, versatile starting scaffold dictates the downstream success of hit-to-lead campaigns. 1-(4-Fluorobenzyl)-1,4-diazepane (CAS 76141-89-4) is a highly privileged fragment molecule utilized extensively in drug discovery and molecular linking[1].

At a molecular weight of 208.28 g/mol [2], this compound perfectly adheres to the "Rule of 3" for fragment libraries[3]. Its architecture is deliberately designed to solve common medicinal chemistry bottlenecks:

  • The Homopiperazine (1,4-diazepane) Core: Replacing traditional flat piperazine rings with a seven-membered homopiperazine ring increases the sp3 carbon fraction ( Fsp3​ ) of the molecule. This structural modification disrupts planar crystal packing, dramatically enhancing aqueous solubility and providing a unique 3D vector for target engagement[4].

  • The 4-Fluorobenzyl Moiety: Unsubstituted benzyl rings are notorious metabolic liabilities, prone to rapid CYP450-mediated para-hydroxylation. The strategic placement of a fluorine atom at the para position blocks this metabolic soft spot, significantly increasing the half-life of the scaffold in in vitro microsomal assays.

  • The Secondary Amine: The unsubstituted nitrogen at the 4-position of the diazepane ring serves as an ideal synthetic handle for downstream expansion (e.g., coupling with electrophiles, reductive aminations, or PROTAC linker attachments).

Biophysical Characterization: Target-Agnostic Screening

Because 1-(4-Fluorobenzyl)-1,4-diazepane is a low-molecular-weight fragment, its initial binding affinity to a target protein is typically weak (in the 100 µM to 2 mM range)[5]. Standard biochemical or enzymatic assays often fail to detect these weak interactions, leading to false negatives. Therefore, we characterize fragment binding using highly sensitive, label-free biophysical techniques, primarily Surface Plasmon Resonance (SPR)[5].

Self-Validating Protocol: High-Throughput SPR Fragment Screening

SPR is selected because it detects real-time binding kinetics (fast on/off rates typical of fragments) and requires minimal protein consumption[3]. To ensure the protocol is self-validating, we must account for the bulk refractive index changes caused by the DMSO solvent, which can easily mask the tiny response units (RU) generated by a 208 Da fragment[5].

Step-by-Step Methodology:

  • Target Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Self-Validation Step: Immobilize a reference protein (e.g., BSA) on an adjacent flow cell to subtract non-specific binding and baseline drift.

  • Buffer Preparation & Matching: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5% DMSO. It is critical that the fragment sample and the running buffer have identical DMSO concentrations to prevent massive bulk refractive shifts.

  • DMSO Calibration Curve: Before injecting the fragment, inject a series of blank buffers containing 4.5% to 5.5% DMSO. Causality: This creates a calibration curve that the SPR software uses to mathematically correct for slight solvent mismatches between the sample plate and the running buffer[5].

  • Fragment Injection: Inject 1-(4-Fluorobenzyl)-1,4-diazepane at a single high concentration (e.g., 500 µM) for the primary screen. Use a fast flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Titration (Hit Confirmation): If a binding signal is detected, perform a multi-cycle kinetic analysis by injecting the fragment at concentrations ranging from 31.25 µM to 1 mM.

  • Quality Control: Inject a known positive control (a validated ligand for the target) at the beginning and end of the run to prove the immobilized protein retains its active conformation throughout the assay.

SPR_Logic Prep Buffer Prep (Match DMSO %) Calib DMSO Calibration (Correct Bulk Refractive Index) Prep->Calib Inject Fragment Injection (Fast On-Rate) Calib->Inject Steady Steady State (Affinity KD Calculation) Inject->Steady Wash Buffer Wash (Fast Off-Rate) Steady->Wash

Caption: Surface Plasmon Resonance (SPR) protocol logic for fragment binding analysis.

In Vitro ADME Profiling

Even at the fragment stage, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. A fragment with poor physicochemical properties will transfer those liabilities to the final lead compound.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

This assay evaluates the vulnerability of the homopiperazine ring and the fluorobenzyl group to Phase I hepatic metabolism (primarily CYP450 enzymes).

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of 1-(4-Fluorobenzyl)-1,4-diazepane in DMSO.

  • Incubation Mixture: Dilute the fragment to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Keep DMSO concentration below 0.1% to avoid inhibiting CYP enzymes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, stopping metabolism at precise intervals.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent fragment over time.

  • Self-Validation Controls:

    • Positive Controls: Run Verapamil (rapidly cleared) and Warfarin (slowly cleared) in parallel to validate the metabolic competency of the microsome batch.

    • Negative Control: Run a parallel incubation of the fragment without NADPH. If the fragment degrades here, it indicates chemical instability or non-CYP mediated degradation, ensuring accurate attribution of clearance mechanisms.

Fragment-to-Lead Expansion Workflow

Once 1-(4-Fluorobenzyl)-1,4-diazepane is validated as a binder via SPR and shows acceptable metabolic stability, it enters the expansion phase. The secondary amine of the 1,4-diazepane ring is functionally active and can be rapidly derivatized using parallel synthesis to explore the target's binding pocket.

FBDD_Workflow Target Target Immobilization (Amine Coupling) SPR Primary SPR Screen (Fragment Library) Target->SPR Hit Hit Identification (1-(4-Fluorobenzyl)-1,4-diazepane) SPR->Hit Validation Orthogonal Validation (NMR / X-ray) Hit->Validation Lead Hit-to-Lead Expansion (Secondary Amine Functionalization) Validation->Lead

Caption: Fragment-Based Drug Discovery workflow utilizing SPR for scaffold identification.

Quantitative Data Presentation

The following table summarizes the expected in vitro physicochemical and biophysical metrics for the 1-(4-Fluorobenzyl)-1,4-diazepane scaffold, providing a baseline for downstream optimization.

ParameterValue / Expected RangeScientific Rationale & Causality
Molecular Weight 208.28 g/mol [2]Strictly adheres to the Rule of 3, allowing maximum ligand efficiency (LE) during hit expansion[3].
Kinetic Aqueous Solubility > 250 µMThe non-planar, high Fsp3​ nature of the homopiperazine ring prevents rigid crystal lattice formation, ensuring the fragment remains soluble in aqueous assay buffers[4].
SPR Binding Affinity ( KD​ ) 100 µM – 2 mMTypical baseline affinity for an unoptimized fragment. Requires sensitive biophysical techniques like SPR to detect[5].
HLM Intrinsic Clearance ( CLint​ ) Low to ModerateThe para-fluorine atom successfully blocks rapid aromatic oxidation. The primary metabolic soft spot remains the secondary amine (N-dealkylation/oxidation).
PAMPA Permeability ( Papp​ ) >10×10−6 cm/sThe lipophilic fluorobenzyl group balances the polarity of the diazepane nitrogens, allowing excellent passive membrane diffusion.

References

1.[1] 1-(4-Fluorobenzyl)-1,4-diazepane - 25 mg - Tebubio tebubio.com URL:

2.[5] Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters acs.org URL:

3.[4] Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors - PMC nih.gov URL:

4.[3] Concepts and Core Principles of Fragment-Based Drug Design - MDPI mdpi.com URL:

5.[2] 1-(4-Fluorobenzyl)-1,4-diazepane, 97%, Thermo Scientific - Fisher Scientific fishersci.ca URL:

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Protocols & Analytical Methods

Method

Application Note: In Vivo Pharmacological Modeling of 1-(4-Fluorobenzyl)-1,4-diazepane Derivatives

Executive Summary 1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4) is not a standalone therapeutic, but rather a highly privileged fragment molecule and structural scaffold used extensively in medicinal chemistry[1]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4) is not a standalone therapeutic, but rather a highly privileged fragment molecule and structural scaffold used extensively in medicinal chemistry[1]. As a Senior Application Scientist, I have structured this guide to address how researchers utilize this specific scaffold to design, profile, and validate novel drug candidates in in vivo models. This guide outlines the mechanistic rationale behind the scaffold and provides self-validating protocols for evaluating its derivatives in pharmacokinetic (PK) and neuroinflammatory efficacy models.

Mechanistic Rationale: The Privileged Scaffold

When transitioning from in vitro hits to in vivo models, the physicochemical properties of the core scaffold dictate systemic exposure and tissue distribution. The 1-(4-Fluorobenzyl)-1,4-diazepane motif is strategically chosen for two primary reasons:

  • The 1,4-Diazepane (Homopiperazine) Ring: Compared to standard piperazines, the expanded seven-membered ring increases conformational flexibility and alters the basicity ( pKa​ ) of the nitrogen atoms. This structural shift often improves metabolic stability against N-dealkylation in hepatic microsomes, a critical factor for extending in vivo half-life[2].

  • The 4-Fluorobenzyl Group: The substitution of a fluorine atom at the para-position of the benzyl ring acts as a metabolic shield, effectively blocking rapid cytochrome P450-mediated oxidation. Furthermore, the high electronegativity and lipophilicity of fluorine significantly increase the overall LogP of the molecule, driving rapid blood-brain barrier (BBB) penetration[3].

Because of these properties, derivatives of this scaffold have been successfully deployed in vivo as Atypical Dopamine Transporter (DAT) inhibitors for CNS disorders[2], Soluble Epoxide Hydrolase (sEH) inhibitors for inflammation[3], and Poly [ADP-ribose] polymerase 1 (PARP1) inhibitors[4].

Fragment-to-Lead In Vivo Workflow

ScaffoldWorkflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo PK cluster_2 Phase 3: In Vivo Efficacy Scaffold 1-(4-Fluorobenzyl)-1,4-diazepane (Core Scaffold) Synthesis Chemical Elaboration Scaffold->Synthesis InVitro Target Affinity & Stability Synthesis->InVitro PK Rodent PK & BBB Penetrance InVitro->PK Lead Selection CNS CNS Disease Models PK->CNS High B/P Ratio Inflam Systemic Inflammation Models PK->Inflam High Plasma Exposure

Figure 1: Fragment-to-lead in vivo workflow for the 1-(4-Fluorobenzyl)-1,4-diazepane scaffold.

In Vivo Experimental Protocols

Protocol 1: Pharmacokinetic (PK) & Brain Penetrance Profiling

Objective: To establish the baseline systemic exposure and CNS penetrance of synthesized fluorobenzyl-diazepane derivatives. Causality & Design: Basic amines like diazepanes are prone to lysosomal trapping and possess a high volume of distribution ( Vd​ ). Because the fluorobenzyl group drives rapid CNS entry, brain-to-plasma ( B/P ) ratios must be calculated at early timepoints (0.5h, 1h) to accurately capture Cmax​ in the brain before systemic redistribution occurs. A self-validating control (e.g., Verapamil) is co-administered in a parallel cohort to assess P-glycoprotein (P-gp) efflux liability.

Step-by-Step Methodology:

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Rationale: The diazepane ring requires slight co-solvency to prevent precipitation upon physiological pH exposure.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to normalize gastrointestinal absorption for PO cohorts.

  • Dosing: Administer the compound via Intravenous (IV) tail vein injection (2 mg/kg) or Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: At 0.25, 0.5, 1, 2, 4, and 8 hours post-dose, euthanize n=3 mice per timepoint via CO2​ asphyxiation. Immediately collect blood via cardiac puncture into K2-EDTA tubes.

  • Tissue Harvesting: Perfuse the mice with ice-cold PBS to remove residual blood from the cerebral vasculature. Extract the whole brain, weigh it, and homogenize in a 1:3 (w/v) ratio of 50% aqueous acetonitrile.

  • Bioanalysis: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze supernatants via LC-MS/MS (MRM mode) to calculate AUC , T1/2​ , and the Kp​ (Brain/Plasma partition coefficient).

Protocol 2: In Vivo Efficacy - LPS-Induced Neuroinflammation Model

Objective: To evaluate the target engagement and anti-inflammatory efficacy of sEH or PARP1 targeted derivatives[3][4]. Causality & Design: Systemic administration of Lipopolysaccharide (LPS) induces a robust, self-validating neuroinflammatory response characterized by microglial activation and cytokine (TNF- α , IL-6) elevation. By administering the fluorobenzyl-diazepane derivative prior to LPS, we can validate target engagement directly in the brain via cytokine suppression.

Step-by-Step Methodology:

  • Acclimatization: Habituate C57BL/6 mice to the testing facility for 7 days.

  • Pre-treatment (Target Engagement): Administer the optimized 1-(4-Fluorobenzyl)-1,4-diazepane derivative (10 mg/kg, PO) 1 hour prior to disease induction. Rationale: Protocol 1 data typically shows a CNS Tmax​ of ~1 hour for this scaffold.

  • Disease Induction: Inject LPS (Escherichia coli O111:B4, 1 mg/kg, IP) to induce acute systemic and neuroinflammation. Include a Vehicle + Saline cohort as a negative control, and a Vehicle + LPS cohort as a positive disease control.

  • Clinical Observation: Monitor for sickness behavior (lethargy, piloerection) over 4 hours to confirm LPS efficacy.

  • Tissue Harvesting & Assay: At 4 hours post-LPS, euthanize the animals, harvest the prefrontal cortex and hippocampus. Homogenize tissues in RIPA buffer containing protease inhibitors.

  • Quantification: Perform multiplex ELISA on the homogenate to quantify TNF- α and IL-1 β levels. A statistically significant reduction in cytokines in the drug-treated cohort versus the Vehicle + LPS cohort validates in vivo efficacy.

Quantitative Data Presentation

Table 1: Comparative In Vivo Pharmacokinetics (Mouse Model) Note: Data represents typical profiles observed for derivatives of this scaffold.

Compound ClassPlasma T1/2​ (h)Plasma Cmax​ (ng/mL)Brain/Plasma Ratio ( Kp​ )Clearance (L/h/kg)
Unmodified Fragment (Baseline)0.84501.84.2
Optimized DAT Inhibitor[2]2.41,2002.51.8
Optimized sEH Inhibitor[3]4.12,8000.90.7

Table 2: Target Engagement & Efficacy Readouts

Target ClassDerivative ExampleIn Vivo ModelPrimary ReadoutEfficacy Result
DAT Sulfinyl alicyclic amineMouse Locomotor AssayDistance traveled (cm)Dose-dependent suppression of hyperlocomotion[2].
sEH Urea-diazepane derivativeLPS-Induced EdemaCytokine levels (pg/mg)>60% reduction in cerebral TNF- α [3].
PARP1 Phthalazin-1(2H)-one deriv.Ischemia-ReperfusionInfarct volume ( mm3 )Significant neuroprotection and reduced necrosis[4].

References

  • Tebubio. 1-(4-Fluorobenzyl)-1,4-diazepane - 25 mg (CAS 76141-89-4). URL:[Link]

  • National Institutes of Health (PMC). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. URL:[Link]

  • ACS Publications. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. URL:[Link]

  • BindingDB. BDBM27533 4-(3-(1,4-diazepane-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (PARP1 Inhibitor). URL:[Link]

Sources

Application

Application Note: Utilizing 1-(4-Fluorobenzyl)-1,4-diazepane as a Scaffold for Sigma Receptor Ligand Development and Characterization

Introduction & Pharmacological Context Sigma receptors (σRs), comprising the sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) subtypes, are critical transmembrane proteins implicated in a wide array of pathologies, including neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Sigma receptors (σRs), comprising the sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) subtypes, are critical transmembrane proteins implicated in a wide array of pathologies, including neurodegenerative diseases, neuropathic pain, and cancer. The development of highly selective ligands for these receptors requires versatile chemical scaffolds that can be systematically modified to probe the receptor's binding pocket.

1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4) has emerged as a highly valuable fragment molecule and structural scaffold in drug discovery[1]. Recent medicinal chemistry efforts have utilized this molecule to execute a "conformational expansion" strategy, transitioning from traditional rigid piperidine rings to the more flexible 7-membered diazepane rings. This expansion yields novel derivatives with significantly enhanced binding affinities for sigma receptors while maintaining an excellent safety profile[2].

Structural Causality: Why the Diazepane Scaffold?

The transition from piperidine or piperazine to a 1,4-diazepane core is not arbitrary; it is rooted in strict structural causality. The primary binding pocket of the σ1R requires a basic amine to form a critical salt bridge with a highly conserved aspartate residue (Asp126), flanked by hydrophobic regions.

The 7-membered 1,4-diazepane ring provides superior conformational flexibility compared to its 6-membered counterparts. This flexibility allows the covalently linked 4-fluorobenzyl moiety to dynamically adjust its spatial orientation, achieving optimal van der Waals interactions within the receptor's primary hydrophobic pocket[2]. Consequently, diazepane derivatives exhibit robust chaperone-modulating activities at the σ1R without inducing significant cellular toxicity[2].

G A 1-(4-Fluorobenzyl)-1,4-diazepane (Scaffold CAS: 76141-89-4) B Conformational Expansion & Substitution A->B Synthesis C Novel Diazepane Ligands B->C D Sigma-1 Receptor (σ1R) (MAM Localization) C->D High Affinity Binding E Sigma-2 Receptor (σ2R/TMEM97) (ER/Lysosome Localization) C->E Moderate/High Affinity Binding F Neuroprotection & Antiamnesic Effects D->F Chaperone Activity G Tumor Biomarker & Cytotoxicity Modulation E->G Cell Cycle Regulation

Pathway of diazepane scaffold expansion into sigma receptor ligands and their cellular roles.

Methodological Pitfalls & Self-Validating Assay Design

To accurately characterize the binding affinity of new 1-(4-Fluorobenzyl)-1,4-diazepane derivatives, researchers must employ rigorous radioligand binding assays. However, a critical methodological hazard exists in standard σ2R screening protocols that must be avoided to ensure data trustworthiness.

Historically, the pan-sigma radioligand [3H]DTG (di-O-tolyl guanidine) was considered the "gold standard" for σ2R assays. Because DTG binds both σ1R and σ2R with equal affinity, standard protocols dictated the addition of (+)-pentazocine to "mask" the σ1R sites[3],[4].

The Hazard: Recent kinetic analyses have proven this masking protocol to be fundamentally flawed. At the concentrations required to mask σ1R (100 nM – 1 µM), (+)-pentazocine is actively displaced by [3H]DTG. For instance, 300 nM DTG can displace up to 37% of the masking agent, rendering the σ1R unmasked. This cross-competition leads to a severe overestimation of σ2R density and artificially skews the apparent affinity ( Ki​ ) of the test compounds[4],[5].

The Solution (Self-Validating System): To ensure absolute assay integrity, masking agents must be eliminated. Instead, σ2R binding assays should be conducted using the MCF7 human breast cancer cell line (ATCC HTB-22), which is natively devoid of σ1R[4]. Alternatively, highly selective next-generation radioligands like[125I]RHM-4 can be utilized[3].

AssayWorkflow Start Membrane Preparation Split Select Target Receptor Start->Split S1R σ1R Assay (Guinea Pig Brain/Liver) Split->S1R S2R σ2R Assay (MCF7 Cells - Devoid of σ1R) Split->S2R Avoids Masking Artifacts Lig1 Add [3H]-(+)-pentazocine (3-3000 nM) S1R->Lig1 Lig2 Add [3H]DTG (No Masking Agent Needed) S2R->Lig2 Incubate Incubate at 37°C for 90 min Lig1->Incubate Lig2->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Liquid Scintillation Counting Filter->Count

Optimized radioligand binding workflow for σ1R and σ2R, eliminating flawed masking protocols.

Step-by-Step Experimental Protocols

Protocol A: σ1R Radioligand Competition Binding Assay

This protocol determines the inhibition constant ( Ki​ ) of novel diazepane derivatives at the σ1R using a highly selective radioligand.

  • Membrane Preparation: Isolate membranes from guinea pig brain or liver, as these tissues exhibit the highest endogenous expression of σ1R[6]. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 31,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, the 1-(4-Fluorobenzyl)-1,4-diazepane test compound (serial dilutions ranging from 1 nM to 10 µM), and 5 nM [3H]-(+)-pentazocine[3].

  • Non-Specific Binding (NSB) Control: To ensure the system is self-validating, define NSB by adding 1 µM reduced haloperidol to dedicated control wells[4].

  • Incubation: Incubate the reaction mixture at 37°C for 90 minutes to ensure the binding reaches thermodynamic equilibrium[3].

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adherence).

  • Quantification: Wash the filters three times with ice-cold 50 mM Tris-HCl buffer. Dry the filters and quantify the bound radioactivity using liquid scintillation counting[6].

Protocol B: σ2R Radioligand Competition Binding Assay (Masking-Free)

This protocol isolates σ2R binding without the confounding artifacts of σ1R masking agents.

  • Membrane Preparation: Culture MCF7 cells (ATCC HTB-22) to confluence. Harvest the cells, homogenize in 50 mM Tris-HCl, and prepare membrane fractions as described in Protocol A. Causality note: MCF7 cells are strictly chosen because they lack σ1R expression, providing a clean background for σ2R analysis[4].

  • Assay Setup: Combine the MCF7 membranes, the test compound (1 nM to 10 µM), and 3 nM[3H]DTG. Crucial: Do NOT add (+)-pentazocine or dextrallorphan[4].

  • Non-Specific Binding (NSB) Control: Define NSB using 1 µM unlabeled DTG or haloperidol[4].

  • Incubation: Incubate the assay at room temperature for 120 minutes to achieve equilibrium[4].

  • Termination & Quantification: Filter rapidly through GF/B filters, wash with ice-cold buffer, and measure via liquid scintillation counting.

Quantitative Data Presentation

The conformational expansion from piperidine to 1-(4-Fluorobenzyl)-1,4-diazepane scaffolds yields compounds with high affinity and low cytotoxicity. The table below summarizes comparative binding and viability data for these structural classes.

Compound / ScaffoldPrimary TargetBinding Affinity ( Ki​ , nM)Cytotoxicity (Viability at 100 µM)
Piperidine Precursor σ1R / σ2RModerate (~35.0 nM)N/A
Diazepane-Benzofuran Derivative σ1RHigh (8.0 ± 1.2 nM)Low (>98% in SH-SY5Y cells)
Diazepane-Quinoline Derivative σ1RHigh (19.0 ± 2.5 nM)Low (>127% in PANC1 cells)
(+)-Pentazocine (Standard)σ1RVery High (~3.0 - 5.0 nM)N/A
DTG (Standard)σ1R / σ2RModerate (~35.0 - 40.0 nM)N/A

Data synthesized from the pharmacological evaluation of ring-expanded diazepane derivatives and standard radioligand profiles[3],[4],[2].

Conclusion

The 1-(4-Fluorobenzyl)-1,4-diazepane scaffold is a highly effective structural foundation for developing next-generation sigma receptor modulators. By leveraging the conformational flexibility of the diazepane ring, researchers can achieve superior receptor affinity. Furthermore, by abandoning flawed masking protocols in favor of null-background cell lines (like MCF7), researchers can guarantee the trustworthiness and reproducibility of their pharmacological data.

References

  • [6] Title: SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:

  • [1] Title: 1-(4-Fluorobenzyl)-1,4-diazepane - 25 mg Source: Tebubio URL:

  • [3] Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL:

  • [4] Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:

  • [5] Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PubMed Source: PubMed / NIH URL:

  • [2] Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL:

Sources

Method

Application Note: High-Fidelity Radioligand Binding Assays for 1,4-Diazepane Derivatives Targeting GPCRs

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Model System: Orexin Receptors (OX1R/OX2R) Mechanistic Rationale & Assay Engineering The 1,4-diazepane ring is a confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Model System: Orexin Receptors (OX1R/OX2R)

Mechanistic Rationale & Assay Engineering

The 1,4-diazepane ring is a conformationally flexible, sp³-hybridized heterocyclic scaffold that has become a cornerstone in the design of neurotherapeutics. It is prominently featured in ligands targeting Orexin receptors (OX1R/OX2R) for sleep-wake regulation, as well as Sigma receptors and 5-HT₇ receptors 1.

However, evaluating 1,4-diazepane derivatives in standard radioligand binding assays presents unique biochemical challenges. The basic tertiary amines within the diazepane core are positively charged at physiological pH, making these compounds highly lipophilic and prone to severe non-specific binding (NSB) to assay plastics, glass fiber filters, and non-receptor membrane proteins.

To ensure a self-validating system that isolates true receptor-ligand interactions from background noise, this protocol engineers specific causal interventions into the assay workflow:

  • Polyethyleneimine (PEI) Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% PEI. PEI is a highly cationic polymer that coats the negatively charged silicate glass fibers, electrostatically repelling the positively charged 1,4-diazepane molecules and drastically reducing false-positive background signals.

  • Buffer Optimization (BSA & MgCl₂): The inclusion of 0.1% Bovine Serum Albumin (BSA) acts as a lipid sink, preventing the lipophilic diazepanes from adhering to the 96-well plate walls. MgCl₂ is included to stabilize the high-affinity state of the GPCR-G protein complex 2.

  • Kinetic Trapping (Ice-Cold Washing): Because competitive binding is an equilibrium process, the rapid filtration step must utilize ice-cold wash buffer. The low temperature kinetically traps the receptor-radioligand complex by severely decreasing the dissociation rate constant ( koff​ ) during the 10-second wash phase.

BindingLogic R Orexin Receptor (OX1R / OX2R) C1 Receptor-Radioligand Complex (High Scintillation Signal) R->C1 Absence of Competitor C2 Receptor-Diazepane Complex (Displaced Radioligand = Low Signal) R->C2 Presence of Competitor L Radioligand (e.g.,[³H]SB-674042) L->C1 L->C2 Displaced D 1,4-Diazepane Derivative (Unlabeled Competitor) D->C2

Fig 1: Competitive binding logic between radioligands and 1,4-diazepane derivatives.

Materials and Reagents

  • Cell Lines: CHO-K1 cells stably expressing human OX1R or OX2R.

  • Radioligands: [³H]SB-674042 (for OX1R) and [³H]EMPA (for OX2R) 3.

  • Reference Antagonist (NSB Control): Suvorexant (10 µM final concentration).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM MgCl₂, 1 mM EDTA, 0.1% fatty-acid-free BSA.

  • Wash Buffer: 25 mM HEPES (pH 7.4), 500 mM NaCl. (Note: High salt disrupts low-affinity electrostatic interactions of basic diazepanes with membranes).

  • Consumables: 96-well deep-well assay plates, GF/B Unifilter plates (PerkinElmer), 0.5% PEI solution, Microscint-20 cocktail.

Step-by-Step Experimental Protocol

Phase I: Membrane Preparation
  • Harvesting: Harvest CHO-OX1R or CHO-OX2R cells at 80% confluency. Wash twice with ice-cold PBS to remove serum proteins.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors. Homogenize using a Dounce homogenizer (20 strokes). Causality: EDTA chelates divalent cations required by metalloproteases, protecting the GPCR extracellular loops from degradation.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer. Aliquot and store at -80°C. Determine protein concentration via BCA assay.

Phase II: Competitive Binding Assay Setup

This assay is designed as a self-validating system. Every plate must include Total Binding (TB) wells (vehicle only) and Non-Specific Binding (NSB) wells (10 µM Suvorexant). The assay is only valid if the Specific Binding (TB - NSB) constitutes >70% of the total signal.

  • Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.5% PEI for at least 1 hour at room temperature.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1,4-diazepane test compounds in DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v).

  • Reaction Assembly (200 µL total volume):

    • Add 100 µL of Assay Buffer to all wells.

    • Add 20 µL of test compound (or DMSO for TB, or Suvorexant for NSB).

    • Add 40 µL of Radioligand (final concentration: ~1.0 nM for[³H]SB-674042 or ~0.6 nM for [³H]EMPA).

    • Add 40 µL of membrane suspension (10–15 µg protein/well) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle orbital shaking to reach thermodynamic equilibrium.

Phase III: Harvesting and Detection
  • Filtration: Transfer the assay plate contents to the PEI-soaked GF/B filter plate using a 96-well cell harvester.

  • Washing: Immediately wash the filters 5 times with 300 µL of ice-cold Wash Buffer.

  • Drying & Cocktail: Dry the filter plates at 50°C for 30 minutes. Seal the bottom, add 40 µL of Microscint-20 to each well, and seal the top.

  • Counting: Read the plate on a Microbeta² Scintillation Counter (1 minute/well).

AssayWorkflow A Membrane Prep (CHO-OX1/OX2) C Incubation (Equilibrium Binding) A->C B Compound Dilution (1,4-Diazepanes) B->C D Rapid Filtration (PEI-soaked GF/B) C->D E Scintillation Counting D->E F Data Analysis (Cheng-Prusoff) E->F

Fig 2: Step-by-step workflow of the radioligand competition binding assay.

Data Analysis and Presentation

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression (four-parameter logistic equation).

Because IC50​ values fluctuate based on the radioligand concentration used, true binding affinity ( Ki​ ) must be calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Quantitative Data Summary: 1,4-Diazepane Derivatives

The following table summarizes representative binding data for novel 1,4-diazepane derivatives (e.g., 5FBTM, 6FBTM, IPSU) against Orexin receptors, benchmarked against the clinical dual antagonist Suvorexant 1, 3.

Compound ClassSpecific LigandTarget Profile IC50​ (nM) Ki​ (nM)Selectivity Ratio (OX2R/OX1R)
Clinical Control SuvorexantOX1R / OX2R (DORA)1.2 / 1.50.8 / 1.00.8 (Non-selective)
1,4-Diazepane 5FBTMOX1R Selective3.52.311.3
1,4-Diazepane 6FBTMOX1R Selective3.22.19.6
1,4-Diazepane IPSUOX2R Selective15.410.2< 0.1
Sigma Control Compound 2c* σ1​ R / σ2​ RN/A8.0 / 45.0N/A

*Note: While optimized for GPCRs, this protocol's buffer and filtration logic is highly translatable to evaluating 1,4-diazepane derivatives against Sigma receptors using [³H]-(+)-Pentazocine4.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Structure-Based Discovery of Novel Ligands for the Orexin 2 Receptor Source: ACS Publications URL
  • Title: A New Positron Emission Tomography Probe for Orexin Receptors Neuroimaging Source: MDPI URL
  • Source: PMC (ACS Medicinal Chemistry Letters)

Sources

Application

High-throughput screening of 1,4-diazepane compound libraries

Application Note: High-Throughput Screening of 1,4-Diazepane Compound Libraries Using TR-FRET Executive Summary & Mechanistic Rationale The 1,4-diazepane (homopiperazine) ring is a highly versatile, privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1,4-Diazepane Compound Libraries Using TR-FRET

Executive Summary & Mechanistic Rationale

The 1,4-diazepane (homopiperazine) ring is a highly versatile, privileged scaffold in medicinal chemistry. Unlike rigid six-membered piperazines, the seven-membered 1,4-diazepane ring exhibits enhanced conformational flexibility. This non-planar geometry provides unique exit vectors that allow substituents to project deeply into complex protein binding pockets (e.g., S1, S1', S2, and S4 pockets). In recent drug discovery campaigns, this enhanced spatial distribution has resulted in up to a 10-fold increase in inhibitory activity compared to piperazine analogs[1].

Because of these favorable spatial characteristics, 1,4-diazepane libraries are frequently screened against challenging targets, including SARS-CoV-2 Main Protease (Mpro)[1], ferroptosis pathways[2], and Rho-associated protein kinase 2 (ROCK2)[3]. This application note details a self-validating, miniaturized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol optimized for screening 1,4-diazepane libraries against ROCK2, utilizing the classic 1,4-diazepane derivative Fasudil as a pharmacological reference[4].

Assay Design: The Causality of TR-FRET

When screening diverse chemical libraries, auto-fluorescence from the compounds themselves frequently causes false positives or false negatives in standard fluorescence assays. TR-FRET circumvents this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds vs. nanoseconds for standard fluorophores).

  • Causality of the Delay: By introducing a 50–100 microsecond delay between the excitation flash and the emission read, all short-lived background auto-fluorescence from 1,4-diazepane derivatives decays. The detector only captures the long-lived FRET signal resulting from the specific interaction between the lanthanide-labeled anti-phospho antibody and the fluorescent tracer bound to the phosphorylated substrate[3].

Visualizations

ROCK2_Pathway RhoA Active RhoA-GTP ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates Substrate Peptide Substrate (Unphosphorylated) ROCK2->Substrate Phosphorylates Inhibitor 1,4-Diazepane Hit (e.g., Fasudil) Inhibitor->ROCK2 Competes with ATP TRFRET TR-FRET Signal (Phospho-Substrate + Eu-Ab) Substrate->TRFRET Emits at 665nm

Mechanism of ROCK2 kinase inhibition by 1,4-diazepane compounds and TR-FRET detection.

HTS_Workflow Lib 1,4-Diazepane Library Dispense Acoustic Dispensing (2.5 nL/well) Lib->Dispense Assay Kinase Reaction (60 min, RT) Dispense->Assay Stop Stop & Detect (EDTA + Eu-Ab) Assay->Stop Read TR-FRET Readout (EnVision) Stop->Read

Miniaturized 1536-well HTS workflow utilizing acoustic dispensing and TR-FRET readout.

Step-by-Step Methodology: 1536-Well TR-FRET Protocol

This protocol is designed as a self-validating system. Every plate must contain internal controls to calculate the Z'-factor in real-time, ensuring run-to-run trustworthiness[4].

Step 1: Compound Dispensing (Acoustic Liquid Handling)

  • Action: Use an Echo Acoustic Dispenser to transfer 2.5 nL of 1,4-diazepane compounds (1 mM in 100% DMSO) into a 1536-well low-volume white microplate.

  • Causality: Acoustic dispensing eliminates physical tips, preventing the loss of hydrophobic 1,4-diazepane derivatives to plastic surfaces and ensuring highly precise nanoliter transfer.

  • Self-Validating Controls: Dispense 2.5 nL of DMSO into Column 31 (Max signal / Negative Control) and 2.5 nL of 1 mM Fasudil into Column 32 (Min signal / Positive Control).

Step 2: Kinase Reaction Initiation

  • Action: Add 2 µL of Enzyme/Substrate mix (ROCK2 kinase + ULight-labeled peptide substrate in assay buffer) to all wells. Centrifuge at 1000 x g for 1 minute.

  • Action: Add 2 µL of ATP mix (ATP at the Km​ concentration, e.g., 10 µM) to initiate the reaction.

  • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary binding mode of 1,4-diazepane kinase inhibitors) while maintaining a robust signal window.

Step 3: Incubation

  • Action: Incubate the plate in the dark at room temperature (22°C) for 60 minutes.

  • Causality: A 60-minute incubation ensures the reaction remains in the linear phase of steady-state kinetics. This prevents substrate depletion, which would artificially compress the dynamic range and lower the Z'-factor.

Step 4: Stop and Detect

  • Action: Add 2 µL of Stop/Detection Mix containing EDTA (10 mM final) and Europium-labeled anti-phospho antibody (2 nM final).

  • Causality: EDTA rapidly chelates Mg2+ , instantly halting kinase activity. This allows plates to be read in batch mode without time-dependent signal drift.

Step 5: TR-FRET Readout

  • Action: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings: Excitation at 320 nm, Emission 1 (Donor) at 615 nm, Emission 2 (Acceptor) at 665 nm, with a 100 µs delay and 200 µs integration time.

Data Presentation & Quality Control

Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) for all wells. The self-validating nature of the assay relies on the Z'-factor, calculated using the DMSO and Fasudil control columns. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS[3].

Table 1: Expected Pharmacological and HTS Performance Metrics

MetricExpected ValueBiological/Technical Significance
Z'-Factor 0.72 – 0.84Indicates robust separation between positive and negative controls; validates assay integrity[4].
Signal-to-Background (S/B) > 5.0Ensures minor fluctuations in background do not mask weak 1,4-diazepane hits[3].
Fasudil IC50​ (Reference) ~280 nMConfirms the assay correctly identifies known 1,4-diazepane ROCK2 inhibitors[4].
Typical Hit Rate 0.5% – 1.2%Represents the percentage of the 1,4-diazepane library exhibiting >50% inhibition at 10 µM.

Table 2: Comparative Advantages of 1,4-Diazepane Scaffolds in HTS

Scaffold TypeSpatial DistributionTarget Binding (e.g., Mpro)Relative Enzymatic Activity
Piperazine (Rigid) Limited to S1 / S2 pocketsNarrow interaction profileBaseline (e.g., IC50​ ~170 nM)[1]
1,4-Diazepane (Flexible) Extends to S1, S1', S2, S4Broad, multi-pocket engagementUp to 10-fold higher (e.g., IC50​ ~16 nM)[1]

Hit Validation & Counter-Screening

Following primary screening, 1,4-diazepane hits must be validated to rule out assay interference (e.g., lanthanide chelators or light scatterers).

  • Dose-Response: Test hits in a 10-point dose-response curve to establish precise IC50​ values.

  • Orthogonal Assay: Cross-validate hits using an enzyme-coupled luciferase-kinase (LK) assay. This format measures ATP depletion via luminescence, completely bypassing fluorescence-based artifacts and confirming true target engagement[4].

Sources

Method

Application Note: Behavioral Pharmacology and Neurotherapeutic Profiling of 1-(4-Fluorobenzyl)-1,4-diazepane Derivatives

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist in central nervous system (CNS) drug discovery, it is crucial to recognize that not all behavioral responses are driven by terminal, naturally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist in central nervous system (CNS) drug discovery, it is crucial to recognize that not all behavioral responses are driven by terminal, naturally occurring ligands. Often, the behavioral phenotype of a novel therapeutic is fundamentally dictated by its core chemical scaffold. 1-(4-Fluorobenzyl)-1,4-diazepane (CAS 76141-89-4) is one such highly privileged fragment molecule[1]. Rather than acting as a standalone therapeutic agent, it serves as a critical building block for synthesizing neuroactive compounds.

Integrating this specific scaffold into novel drug candidates addresses two major pharmacokinetic and pharmacodynamic challenges in neuropharmacology:

  • Metabolic Stability & BBB Penetration: The 4-fluorobenzyl moiety provides an optimal partition coefficient (LogP) for crossing the blood-brain barrier (BBB). Crucially, the para-fluorine substitution blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's in vivo half-life compared to unfluorinated analogs[2].

  • Conformational Flexibility & Target Selectivity: The 1,4-diazepane (homopiperazine) ring possesses an additional methylene group compared to a standard piperazine ring. This alters the basicity (pKa) and introduces unique conformational flexibility. This flexibility allows derivatives to adopt distinct binding poses within target active sites, enhancing target selectivity while reducing off-target hERG (human ether-à-go-go-related gene) liabilities[3].

This application note details the synthesis rationale and behavioral pharmacology protocols for two primary classes of neurotherapeutics derived from this scaffold: Soluble Epoxide Hydrolase (sEH) inhibitors (for neuroinflammation and analgesia)[3] and Atypical Dopamine Transporter (DAT) inhibitors (for substance use disorders)[2].

Target Engagement & Behavioral Causality

To design a robust behavioral experiment, you must first understand the molecular causality linking the scaffold to the phenotype.

Pathway 1: sEH Inhibition & Analgesia By coupling the 1-(4-fluorobenzyl)-1,4-diazepane scaffold with urea or amide moieties, researchers generate highly potent soluble epoxide hydrolase (sEH) inhibitors[3]. sEH is the primary enzyme responsible for degrading epoxyeicosatrienoic acids (EETs) in the brain. Elevated EETs resolve neuroinflammation and reduce mechanical allodynia. Causality: The behavioral outcome (pain reduction) is not due to direct receptor agonism (like opioids), but rather the stabilization of endogenous anti-inflammatory lipid mediators.

Pathway 2: Atypical DAT Inhibition & Addiction Sulfinyl alkylation of the diazepane ring yields atypical DAT inhibitors[2]. Unlike cocaine, which locks DAT in an outward-facing conformation causing rapid, addictive dopamine spikes, these flexible diazepane derivatives stabilize an inward-facing DAT conformation. Causality: This unique binding modulates tonic dopamine release without triggering the phasic dopamine spikes responsible for addiction, effectively blocking cocaine reward without inducing hyperlocomotion.

Quantitative Pharmacological Profiling

The table below summarizes the target engagement and behavioral translation of compounds synthesized from the 1-(4-Fluorobenzyl)-1,4-diazepane scaffold.

Derivative ClassStructural ModificationTarget AffinityMicrosomal Stability ( t1/2​ )Primary Behavioral ModelBehavioral Outcome
Unmodified Scaffold None (Fragment)N/A< 15 minOpen Field TestRapidly cleared; no independent behavioral phenotype.
sEH Inhibitor Urea Coupling IC50​≈0.5 nM (sEH)> 60 minVon Frey (CCI Model)Dose-dependent reversal of mechanical allodynia.
Atypical DAT Inhibitor Sulfinyl Alkylation Ki​≈23 nM (DAT) ≈45 minConditioned Place PreferenceComplete blockade of cocaine-induced CPP.

Experimental Protocols: Self-Validating Behavioral Systems

To ensure trustworthiness and reproducibility, behavioral pharmacology protocols must be designed as self-validating systems. This means incorporating rigorous baseline calibrations, positive/negative controls, and blinding.

Protocol A: Evaluation of Anti-Allodynic Efficacy (sEH Inhibitors) via Von Frey Test

Designed to evaluate the anti-inflammatory and analgesic properties of diazepane-derived sEH inhibitors.

  • Habituation (Days 1-3): Place mice in elevated acrylic enclosures with wire mesh floors for 60 minutes daily.

    • Scientist Insight: Habituation is the most critical point of failure. Stress-induced analgesia from a novel environment will artificially inflate baseline withdrawal thresholds, masking the therapeutic window of your sEH inhibitor.

  • Baseline Calibration (Day 4): Apply calibrated Von Frey filaments (0.16g to 2.0g) to the plantar surface of the hind paw using the "Up-Down" method to establish baseline mechanical sensitivity.

  • Neuropathy Induction (Day 5): Perform Chronic Constriction Injury (CCI) of the sciatic nerve under isoflurane anesthesia. Allow 7 days for allodynia to develop.

  • System Validation (Day 12): Re-test all mice. Only include mice showing a >50% reduction in withdrawal threshold (confirming successful allodynia).

  • Dosing & Testing (Day 13):

    • Groups: Vehicle (Negative Control), Gabapentin 50 mg/kg (Positive Control), sEH Inhibitor (10, 30 mg/kg).

    • Administer compounds via oral gavage (p.o.). Test mechanical thresholds at 1, 2, 4, and 24 hours post-dose.

    • Causality Check: The positive control validates the mechanical sensitivity of the assay, while the vehicle confirms that handling stress did not reverse the CCI phenotype.

Protocol B: Abuse Liability Assessment via Conditioned Place Preference (CPP)

Designed to confirm that diazepane-derived atypical DAT inhibitors lack abuse liability and can block cocaine reward.

  • Pre-Conditioning Bias Check (Day 1): Allow mice free access to a 3-chamber CPP apparatus for 15 minutes. Record time spent in each chamber.

    • Scientist Insight: Always use an unbiased CPP design. Exclude any animal showing a strong baseline preference (>60% time) for one chamber. A biased design confounds the rewarding effects of the drug with the animal's natural anxiolytic preference for darker/smaller spaces.

  • Conditioning Phase (Days 2-5):

    • Morning Session: Inject mice with Vehicle (i.p.) and confine to Chamber A for 30 mins.

    • Afternoon Session: Inject mice with the Test Compound (or Cocaine 15 mg/kg for the positive control group) and confine to Chamber B for 30 mins.

  • Preference Testing (Day 6): Allow drug-free mice free access to all chambers for 15 minutes. Calculate the CPP Score (Time in Drug Chamber - Time in Vehicle Chamber).

  • Antagonism Phase (Days 7-10): To test for addiction treatment efficacy, pre-treat mice with the atypical DAT inhibitor 20 minutes prior to Cocaine conditioning. A successful candidate will yield a CPP score of near zero on the final test day, proving it blocks the dopamine spike required for associative reward learning.

Pathway & Workflow Visualization

The following diagram illustrates the logical workflow from the initial chemical scaffold through structural derivatization, target engagement, and ultimate behavioral phenotype.

G cluster_sEH Neuroinflammation & Analgesia Pathway cluster_DAT Addiction & Reward Pathway Scaffold 1-(4-Fluorobenzyl)-1,4-diazepane (Scaffold) sEH_Inhib sEH Inhibitor Derivatives Scaffold->sEH_Inhib Urea Coupling DAT_Inhib Atypical DAT Inhibitor Derivatives Scaffold->DAT_Inhib Sulfinyl Alkylation sEH_Target Inhibit Soluble Epoxide Hydrolase sEH_Inhib->sEH_Target EETs ↑ Epoxyeicosatrienoic Acids (EETs) sEH_Target->EETs Analgesia Behavioral Phenotype: Reduced Hyperalgesia EETs->Analgesia DAT_Target Bind Dopamine Transporter (DAT) DAT_Inhib->DAT_Target DA_Tone Modulate Tonic Dopamine Release DAT_Target->DA_Tone Addiction Behavioral Phenotype: Decreased Cocaine CPP DA_Tone->Addiction

Derivatization workflow of the diazepane scaffold to behavioral phenotypes.

References

  • Tebubio. "1-(4-Fluorobenzyl)-1,4-diazepane Product Specification." Tebubio Catalog, 2024.[Link]

  • Chen, Y., et al. "Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2023.[Link]

  • Giancola, J. B., et al. "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile." Bioorganic & Medicinal Chemistry, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,4-Diazepane Synthesis

Welcome to the technical support center for the synthesis of 1,4-diazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-diazepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a seven-membered ring containing two nitrogen atoms, the synthesis of 1,4-diazepanes can be prone to issues such as low yields, competing side reactions, and purification difficulties. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,4-diazepanes, and what are their primary advantages and disadvantages?

A1: The choice of synthetic route depends on the desired substitution pattern and available starting materials. The most prevalent methods include:

  • Reductive Amination: This is a widely used method involving the reaction of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-ketone, followed by reduction. Its primary advantage is the availability of a wide range of starting materials. However, it can suffer from the formation of incompletely reduced intermediates or over-alkylation, leading to a mixture of products.[1][2][3]

  • Domino Reactions: These multi-step, one-pot reactions, such as the aza-Michael/SN2 cyclization, offer high atom economy and can generate complex 1,4-diazepane structures efficiently.[4][5][6] The main challenge lies in optimizing conditions to ensure all steps proceed with high efficiency.

  • Cyclization of Diamines with Dicarbonyls or their Equivalents: This classical approach is straightforward but can be limited by the stability of the starting materials and the potential for polymer formation.

  • Biocatalytic Approaches: The use of enzymes, such as imine reductases (IREDs), can provide excellent enantioselectivity for the synthesis of chiral 1,4-diazepanes.[7][8] However, substrate scope can be limited, and enzyme stability may be a concern.

Q2: My reductive amination reaction for a 1,4-diazepane synthesis is giving a mixture of mono-, di-, and the desired tri-alkylated products. How can I improve the selectivity for the desired product?

A2: This is a common issue in the synthesis of N-substituted 1,4-diazepanes. The relative rates of the initial condensation and subsequent reductive amination steps determine the product distribution.[1][2][3]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the amine and the alkylating agent is crucial. Using a slight excess of the amine can sometimes favor the formation of the desired product.

  • Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to control the reduction of the intermediate iminium ion, preventing the accumulation of partially alkylated species.

  • Choice of Reducing Agent: The reactivity of the reducing agent can influence selectivity. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over more reactive hydrides like sodium borohydride (NaBH₄) as they are more selective for the iminium ion over carbonyl groups.

  • pH Control: The pH of the reaction medium is critical for iminium ion formation. For most reductive aminations, a slightly acidic pH (4-6) is optimal.

  • Multiple Additions: A strategy of multiple additions of the aldehyde and reducing agent has been shown to drive the reaction towards the desired tri-alkylated product.[1][9]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the reaction mixture shows primarily unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inefficient Iminium Ion Formation The initial condensation between the amine and carbonyl is a reversible equilibrium. If the equilibrium favors the starting materials, the subsequent reduction cannot occur.Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium forward. Ensure the reaction pH is optimal for imine formation (typically weakly acidic).
Decomposition of Starting Materials or Intermediates Some substrates, particularly those with sensitive functional groups, may be unstable under the reaction conditions.[7]Run the reaction at a lower temperature. Screen different solvents to find one that improves stability. Consider using protecting groups for sensitive functionalities.[10][11]
Catalyst Inactivation In catalytic reactions (e.g., using palladium or ruthenium catalysts), the catalyst can be poisoned by starting materials or byproducts, leading to a loss of activity.[12]Use a higher catalyst loading. Employ ligands that can stabilize the catalyst. Ensure all reagents and solvents are pure and free of potential poisons.
Poor Solubility of Reagents If one or more of the reactants are not fully dissolved, the reaction will be slow or incomplete.Choose a solvent system in which all reactants are soluble. Gentle heating may also improve solubility.
Problem 2: Formation of Significant Byproducts

Symptom: The crude reaction mixture contains multiple spots on TLC or peaks in the LC-MS, with only a minor amount of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Intermolecular Reactions/Polymerization The bifunctional nature of the starting materials (e.g., diamines and dicarbonyls) can lead to intermolecular reactions and the formation of oligomers or polymers instead of the desired intramolecular cyclization.Use high-dilution conditions to favor intramolecular cyclization. The slow addition of one of the reactants can also be beneficial.
Side Reactions of Functional Groups Other functional groups in the starting materials may react under the chosen conditions. For example, esters can be reduced by strong reducing agents.Choose milder and more selective reagents. For instance, use NaBH₃CN or STAB for reductive amination in the presence of an ester. Protect sensitive functional groups before the reaction.[10][11]
Formation of Aminals or Other Intermediates In some cases, stable aminal intermediates can form, which are resistant to further reaction.[1]Alter the reaction conditions (e.g., temperature, catalyst) to favor the desired reaction pathway.
Substrate Decomposition As mentioned previously, unstable substrates can decompose to form various byproducts.[7]Re-evaluate the stability of your starting materials under the reaction conditions. Consider alternative synthetic routes if decomposition is unavoidable.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general starting point for the synthesis of a 1,4-diazepane via reductive amination. Optimization will likely be required for specific substrates.

  • Dissolve the amine starting material (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the carbonyl compound (1.0-1.2 eq.).

  • Adjust the pH to 4-6 using a weak acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.

  • Add the reducing agent (e.g., NaBH₃CN, 1.5 eq.) portion-wise over 15-30 minutes. Caution: Some reducing agents react with protic solvents to release hydrogen gas.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). This can take anywhere from a few hours to overnight.

  • Quench the reaction carefully by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, crystallization, or distillation.

Protocol 2: Work-up and Purification

Effective purification is critical for obtaining a high yield of the desired 1,4-diazepane.

  • Aqueous Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. The pH of the aqueous layer can be adjusted to ensure the product is in its neutral form for efficient extraction into the organic phase.

  • Column Chromatography: Silica gel chromatography is a common method for purifying 1,4-diazepanes. A gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of basic amine products on the silica gel.[6]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and HPLC.[1][13][14][15]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low-yield 1,4-diazepane synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Low_Yield Low Yield Observed Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Low_Yield->Analyze_Crude Unreacted_SM Primarily Unreacted Starting Material Analyze_Crude->Unreacted_SM Byproducts Significant Byproducts Analyze_Crude->Byproducts Complex_Mixture Complex Mixture/Decomposition Analyze_Crude->Complex_Mixture Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Time) Unreacted_SM->Optimize_Conditions Change_Reagents Change Reagents (Reducing Agent, Catalyst) Unreacted_SM->Change_Reagents Byproducts->Change_Reagents Protecting_Groups Use Protecting Groups Byproducts->Protecting_Groups High_Dilution Use High Dilution Byproducts->High_Dilution Complex_Mixture->Optimize_Conditions Complex_Mixture->Protecting_Groups Alt_Route Consider Alternative Synthetic Route Complex_Mixture->Alt_Route Purification Optimize Purification Optimize_Conditions->Purification Change_Reagents->Purification Protecting_Groups->Purification High_Dilution->Purification Alt_Route->Purification

Sources

Troubleshooting

Minimizing cytotoxicity of 1-(4-Fluorobenzyl)-1,4-diazepane in neuronal cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers evaluate the neurotoxicity of fragment molecules like 1-(4-Fluorobenzyl)-1,4-diazepane.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers evaluate the neurotoxicity of fragment molecules like 1-(4-Fluorobenzyl)-1,4-diazepane. This compound is a highly versatile scaffold used in the synthesis of Sigma-1 receptor (σ1R) ligands and novel neurotherapeutics[1].

However, its unique physicochemical properties can confound standard viability assays. This guide is designed to move beyond basic troubleshooting by explaining the causality behind experimental artifacts, ensuring your workflows are robust, self-validating, and mechanistically sound.

Section 1: Mechanistic FAQs & Pathway Troubleshooting

Q1: We are observing high basal cytotoxicity in SH-SY5Y neuroblastoma cells when treating with 1-(4-Fluorobenzyl)-1,4-diazepane at concentrations above 50 µM. What is the mechanistic cause?

Analysis: While 1,4-diazepane derivatives are often designed as σ1R ligands with neuroprotective properties, high concentrations trigger off-target toxicity[1]. Causality: At elevated doses, diazepane and related benzodiazepine-like structures bypass their primary receptors and directly disrupt the mitochondrial transmembrane potential (ΔΨm)[2]. This disruption leads to the production of reactive oxygen species (ROS)—specifically superoxide (O2-)—which subsequently triggers caspase activation and neuronal apoptosis[2]. Solution: To isolate the neuroprotective effects from off-target cytotoxicity, restrict your dosing range. Studies on novel 1,4-diazepane-based ligands demonstrate that optimal σ1R binding occurs at low nanomolar concentrations (Ki = 8–19 nM), maintaining >100% cell viability in SH-SY5Y cells at 50 µM, whereas toxicity sharply increases at 100 µM[1].

MechanisticPathway cluster_HighDose High Concentration (>50 µM) cluster_LowDose Low Concentration (<10 µM) Compound 1-(4-Fluorobenzyl)-1,4-diazepane Mito ΔΨm Disruption Compound->Mito Off-target Toxicity Sigma1R Sigma-1 Receptor Binding Compound->Sigma1R High Affinity Target ROS Superoxide (O2-) Production Mito->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis ER ER-Mito Calcium Regulation Sigma1R->ER Survival Neuroprotection ER->Survival

Dose-dependent signaling pathways of 1-(4-Fluorobenzyl)-1,4-diazepane in neurons.

Q2: Our colorimetric viability readouts (MTT/MTS) show high standard deviations and conflict with our visual cell counts. Is the compound interfering with the assay?

Analysis: Yes. This is a classic case of chemical assay interference. Causality: Many 1,4-diazepane derivatives, particularly those substituted with fluorobenzyl groups, possess potent intrinsic antioxidant and radical scavenging capacities (e.g., scavenging ABTS and H2O2)[1]. Because MTT and MTS assays rely on the reduction of a tetrazolium dye into formazan by mitochondrial reductases[3], the intrinsic redox activity of the diazepane compound can artificially reduce the dye. This yields false-positive viability signals or erratic absorbance readings that do not correlate with actual cell health. Solution: Abandon redox-sensitive colorimetric assays for this compound class. Transition to a label-free impedance method or a multiplexed ATP/LDH assay system[3].

Section 2: Quantitative Data & Assay Optimization

To design an effective screening protocol, you must align your compound's pharmacological profile with the correct assay matrix. Below is a summary of quantitative benchmarks for diazepane derivatives in neuronal cells.

Table 1: Quantitative Pharmacological Profile of Diazepane Derivatives in Neuronal Cells

ParameterValue / RangeCell Line / TargetImplication for Assay Design
Sigma-1 Receptor Affinity (Ki) 8 – 19 nMIsolated σ1RTherapeutic targets are engaged at low nanomolar doses[1].
Cytotoxic Threshold > 100 µMSH-SY5Y / PANC1Significant toxicity only occurs at extreme supra-pharmacological doses[1].
Cell Viability at 50 µM 127% - 196%SH-SY5YCompound may induce proliferation or metabolic bursts at mid-range doses[1].
Cell Viability at 100 µM 51% - 127%SH-SY5Y / PANC1Dose-dependent divergence; requires strict upper-limit capping in assays[1].

Q3: How can we accurately capture the kinetic profile of neurotoxicity versus transient cytostatic effects?

Analysis: Endpoint assays (like ATP or LDH) only provide a snapshot of cell health at 24 or 48 hours. They cannot differentiate between a compound that temporarily halts proliferation (cytostatic) and one that actively induces cell death (cytotoxic)[4]. Solution: Implement a Real-Time Impedance-based Cell Analyzer. This label-free technology measures the "Cell Index" (CI) continuously[4]. Cytotoxic events cause irreversible drops in CI due to cell detachment and membrane blebbing, whereas cytostatic effects present as a plateau in the CI curve.

AssayWorkflow Culture Culture SH-SY5Y (65% Confluence) Dose Acoustic Dosing (0.1 - 100 µM) Culture->Dose Incubate 48h Incubation Dose->Incubate Assay1 Real-Time Impedance Incubate->Assay1 Assay2 Multiplex: LDH & ATP Incubate->Assay2 Analyze Calculate IC50 Assay1->Analyze Assay2->Analyze

Self-validating high-throughput screening workflow for neuronal cytotoxicity.

Section 3: Step-by-Step Methodology

Protocol: Self-Validating Orthogonal Cytotoxicity Workflow

To ensure trustworthiness, this protocol utilizes a self-validating system. By multiplexing LDH (necrosis/membrane rupture) and ATP (metabolic viability) alongside real-time impedance, you create an internal control loop. The proportional loss of ATP must inversely correlate with the gain in LDH; if it does not, you have identified an assay interference artifact.

Step 1: Cell Seeding & Equilibration

  • Plate SH-SY5Y cells at a density of 1.0 × 10⁴ cells/well in a 96-well E-plate (for impedance monitoring) and standard 96-well black, clear-bottom plates (for endpoint assays).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow full adherence, targeting 65-70% confluence prior to dosing[4].

Step 2: Compound Preparation & Acoustic Dosing

  • Dissolve 1-(4-Fluorobenzyl)-1,4-diazepane in 100% DMSO.

  • Use an acoustic liquid handler to dispense the compound directly into the culture media. Critical: Maintain the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Include a vehicle control (0.1% DMSO) and a positive control for mitochondrial disruption (e.g., 50 µM CCCP)[2].

Step 3: Real-Time Impedance Monitoring

  • Dock the E-plate into the real-time cell analyzer.

  • Record the Cell Index (CI) every 15 minutes for 48 hours. Assess the slope of the CI curve to differentiate cytostatic plateauing from cytotoxic decline[4].

Step 4: Endpoint Multiplexing (LDH + ATP)

  • At 48 hours, carefully aspirate 50 µL of supernatant from the standard 96-well plate and transfer it to a new plate.

  • LDH Assay: Add CyQUANT LDH reagent to the supernatant. Incubate for 30 minutes and measure absorbance at 490 nm to quantify extracellular lactate dehydrogenase released by damaged cells[3].

  • ATP Assay: Add CellTiter-Glo reagent to the remaining cells and media in the original plate. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence to quantify intracellular ATP[3].

  • Validation: Plot the LDH and ATP data on a dual-axis graph. A true cytotoxic event induced by 1-(4-Fluorobenzyl)-1,4-diazepane will show a symmetrical intersection between ATP depletion and LDH release.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Neuronal Cell viability and cytotoxicity assays Source: NeuroProof URL
  • Source: University of Zurich (UZH)

Sources

Optimization

Technical Support Center: Refining Experimental Conditions for 1-(4-Fluorobenzyl)-1,4-diazepane Binding Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing in vitro pharmacology assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing in vitro pharmacology assays. The compound 1-(4-Fluorobenzyl)-1,4-diazepane (CAS: 76141-89-4) is a highly privileged fragment scaffold . It is extensively utilized as a building block in the synthesis of, , and [soluble Epoxide Hydrolase (sEH) inhibitors[1]]([Link]).

However, the physicochemical properties of the homopiperazine (1,4-diazepane) ring combined with the lipophilic 4-fluorobenzyl group present unique challenges in radioligand and fluorescence polarization (FP) binding assays. This guide provides field-proven, causality-driven troubleshooting strategies to ensure your assay functions as a robust, self-validating system.

Part 1: The Physicochemical Challenge (Causality & Mechanism)

To troubleshoot an assay, you must first understand the molecule. The 1,4-diazepane ring contains a secondary amine with a pKa of approximately 9.5. At a physiological pH of 7.4, this nitrogen is >99% protonated. This cationic state is essential for target engagement—often forming a critical salt bridge with conserved aspartate residues in GPCRs and monoamine transporters (e.g., Asp79 in DAT) . Concurrently, the 4-fluorobenzyl moiety drives hydrophobic interactions within the binding pocket [[2]]([Link]).

The Catch: This combination creates a "lipophilic cation." Lipophilic cations are notorious for high non-specific binding (NSB) to polystyrene assay plates, glass fiber filters, and off-target membrane lipids. If not controlled, this will artificially deflate your assay window and skew your Ki​ or IC50​ calculations.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing massive non-specific binding (NSB) when using tritiated derivatives of the 1-(4-fluorobenzyl)-1,4-diazepane scaffold? A1: Causality: The lipophilic cation nature of the scaffold drives partitioning into membrane lipids and adsorption to the negatively charged surfaces of standard polystyrene plates and glass fiber filters. Solution: You must mask the charges and provide a carrier.

  • Pre-soak your GF/B or GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for at least 1 hour at 4°C. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the protonated diazepane from sticking.

  • Add 0.1% BSA (Bovine Serum Albumin, fatty-acid free) or 0.05% CHAPS to your assay buffer to act as a carrier protein/detergent, keeping the free ligand in solution.

Q2: My Fluorescence Polarization (FP) assay shows a very narrow assay window (low mP shift). How can I optimize this? A2: Causality: Fluorophore conjugation directly to the secondary amine of the 1,4-diazepane ring can restrict the rotational correlation time ( τc​ ) if the linker is too short. Furthermore, the tertiary amine in the ring can cause fluorescence quenching via photoinduced electron transfer (PET). Solution: Introduce a PEG4 or hexyl linker between the diazepane scaffold and the fluorophore (e.g., FITC or BODIPY). Ensure your receptor concentration is titrated to at least 2–3× the Kd​ of the fluorescent probe to achieve a >100 mP shift between the bound and free states.

Q3: What is the optimal buffer system to maintain the stability of this fragment during prolonged incubation? A3: Causality: Because the pKa of the homopiperazine ring is near 9.5, slight pH shifts during incubation can drastically alter its ionization state, affecting its affinity for the target's aspartate residues . Tris buffers have a highly temperature-dependent pKa ( ΔpKa/∘C≈−0.031 ), meaning a buffer set to pH 7.4 at room temperature will drop to ~7.1 at 37°C. Solution: Use 50 mM HEPES, which has a much lower temperature coefficient. Always adjust the pH of the buffer at the exact temperature of your assay incubation.

Part 3: Quantitative Data & Buffer Optimization

Table 1: Optimized Buffer Components for 1-(4-Fluorobenzyl)-1,4-diazepane Assays

ComponentConcentrationCausality / Purpose
HEPES (pH 7.4) 50 mMMaintains stable pH across temperature gradients, ensuring the diazepane nitrogen remains protonated.
NaCl 120 mMProvides physiological ionic strength; critical for DAT and H3R conformational stability.
BSA (Fatty-acid free) 0.1% (w/v)Acts as a carrier protein to prevent the lipophilic 4-fluorobenzyl group from adhering to plasticware.
CHAPS 0.05% (w/v)Zwitterionic detergent that reduces membrane lipid NSB without denaturing the target receptor.
Ascorbic Acid 1 mMPrevents oxidative degradation of membrane preparations during prolonged incubations (DAT specific).

Table 2: Expected Pharmacological Parameters (Reference Ranges)

Target ClassScaffold RoleExpected Ki​ RangeReference Ligand for Assay Validation
Dopamine Transporter (DAT) Atypical Inhibitor10 nM – 400 nMGBR-12909 ( Ki​ ~ 1.5 nM)
Histamine H3 Receptor (H3R) Antagonist / Inverse Agonist1 nM – 50 nMThioperamide ( Ki​ ~ 4.0 nM)
Soluble Epoxide Hydrolase (sEH) Enzyme Inhibitor50 nM – 1.5 μ MAUDA ( IC50​ ~ 3.0 nM)
Part 4: Validated Experimental Protocols
Protocol A: Radioligand Competition Binding Assay (Self-Validating Workflow)

This protocol incorporates internal controls to ensure data integrity.

  • Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.5% PEI for 1 hour at 4°C to neutralize electrostatic adherence of the homopiperazine ring.

  • Buffer Formulation: Prepare 50 mM HEPES (pH 7.4 at assay temperature), 120 mM NaCl, 5 mM KCl, and 0.1% BSA.

  • Ligand Dilution: Perform 11-point serial dilutions (half-log steps) of your 1-(4-fluorobenzyl)-1,4-diazepane derivative in low-binding polypropylene plates. Validation Step: Include a known reference standard (e.g., GBR-12909 for DAT) on every plate to confirm receptor integrity.

  • Incubation: Combine 50 μ L of competitor, 50 μ L of radioligand (e.g., [3H] -WIN35428 for DAT), and 100 μ L of membrane homogenate (10-20 μ g protein/well). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction through the pre-soaked GF/B plates using a vacuum manifold. Wash 3× with 200 μ L of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the bound complex and flush the free ligand.

  • Detection: Dry the plates, add 40 μ L of microscintillant, and read on a TopCount or MicroBeta counter.

Protocol B: High-Throughput Fluorescence Polarization (FP) Assay
  • Probe Validation: Ensure your FITC-conjugated 1-(4-fluorobenzyl)-1,4-diazepane probe has a Kd​ within 5-fold of the unlabeled parent compound to confirm the linker hasn't abolished binding.

  • Assay Assembly: In a black 384-well non-binding surface (NBS) microplate, add 10 μ L of assay buffer, 5 μ L of the competitor compound, 5 μ L of the fluorescent probe (final concentration 2-5 nM), and 10 μ L of purified receptor/enzyme.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes.

  • Reading: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the polarization shift ( ΔmP ).

Part 5: Visualization of Workflows and Mechanisms

Below are the logical architectures for troubleshooting the assay workflow and understanding the binding mechanism.

BindingAssayWorkflow Start Start: Fragment Optimization 1-(4-Fluorobenzyl)-1,4-diazepane Prep Reagent Preparation (HEPES pH 7.4, 0.1% BSA) Start->Prep Membrane Target Isolation (DAT / H3R / sEH) Prep->Membrane Radioligand Radioligand Binding (Tritium-labeled) Membrane->Radioligand FP Fluorescence Polarization (FITC/BODIPY-linked) Membrane->FP HighNSB Issue: High NSB Add 0.05% CHAPS Radioligand->HighNSB If NSB > 20% Data Data Acquisition & Analysis (Kd, Ki, IC50) Radioligand->Data LowSignal Issue: Low mP Shift Optimize Linker Length FP->LowSignal If ΔmP < 50 FP->Data HighNSB->Radioligand Re-run LowSignal->FP Re-run

Figure 1: Decision matrix and troubleshooting workflow for 1-(4-Fluorobenzyl)-1,4-diazepane binding assays.

BindingMechanism Ligand 1-(4-Fluorobenzyl) -1,4-diazepane Protonation Protonated Diazepane N (pKa ~9.5) Ligand->Protonation Aqueous Buffer (pH 7.4) Lipophilic 4-Fluorobenzyl Group (Hydrophobic Interaction) Ligand->Lipophilic Target Target Receptor (e.g., DAT / H3R) Signal Receptor Inhibition / Conformational Shift Target->Signal Binding Event Aspartate Receptor Aspartate (Salt Bridge) Protonation->Aspartate Electrostatic Attraction HydrophobicPocket Receptor Hydrophobic Pocket Lipophilic->HydrophobicPocket van der Waals Forces Aspartate->Target HydrophobicPocket->Target

Figure 2: Mechanistic binding pathway of the 1-(4-Fluorobenzyl)-1,4-diazepane scaffold to CNS targets.

Part 6: References
  • Title: 1-(4-Fluorobenzyl)-1,4-diazepane - 25 mg - Tebubio[3] Source: Tebubio URL: [Link]

  • Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases[2] Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile[4] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2009135842A1 - Azetidines and cyclobutanes as Histamine H3 receptor antagonists[5] Source: Google Patents URL:

Sources

Troubleshooting

Common pitfalls in handling fluorinated benzyl compounds in the lab

Welcome to the Technical Support Center for Fluorinated Benzyl Compounds . This hub is designed for researchers, synthetic chemists, and drug development professionals who work with benzylic fluorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Benzyl Compounds . This hub is designed for researchers, synthetic chemists, and drug development professionals who work with benzylic fluorides. These compounds are highly valuable in medicinal chemistry and radiolabeling (e.g., 18 F PET tracers), but they present unique handling, stability, and analytical challenges.

Below, you will find troubleshooting guides, causality-driven FAQs, structured data, and validated protocols to ensure the integrity of your experiments.

Section 1: Handling, Storage, and Stability Troubleshooting

Q: Why did my purified benzyl fluoride turn into a viscous, dark sludge after a few days in the refrigerator? A: You are likely observing spontaneous Friedel-Crafts self-alkylation (polymerization). Benzyl fluorides possess a highly labile C–F bond. When the fluoride leaving group departs, it forms a relatively stable benzylic carbocation. This carbocation can electrophilically attack the aromatic ring of a neighboring benzyl fluoride molecule, initiating a runaway polymerization chain reaction[1]. This is particularly severe for secondary/tertiary benzyl fluorides or those bearing electron-donating groups (e.g., p-methoxybenzyl fluoride), which stabilize the carbocation intermediate.

Q: I stored my benzyl fluoride in a standard borosilicate glass vial. Why did it degrade so rapidly? A: You have encountered a century-old vessel effect known as autocatalytic decomposition, first documented by the Ingolds in 1928[2]. Benzyl fluoride can undergo trace hydrolysis in the presence of ambient moisture, yielding benzyl alcohol and hydrofluoric acid (HF)[3]. The generated HF aggressively attacks the silica ( SiO2​ ) in the glass vessel, producing silicon tetrafluoride ( SiF4​ ) and more water. This newly generated water drives further hydrolysis, creating an accelerating, autocatalytic cycle that ultimately destroys the sample and etches the vial[2].

G A Benzyl Fluoride (C7H7F) C Hydrolysis Reaction A->C G Benzylic Carbocation A->G F- Departure B Trace Moisture (H2O) B->C D Hydrofluoric Acid (HF) + Benzyl Alcohol C->D E Glass Vessel (SiO2) D->E Attacks Silica D->G Acidic Environment F Glass Etching (Produces SiF4 + H2O) E->F F->B Generates Water (Autocatalytic Cycle) H Friedel-Crafts Polymerization G->H Attacks Arene

Autocatalytic decomposition and polymerization pathway of benzyl fluorides in glass vessels.

Table 1: Stability Profile & Storage Recommendations for Benzyl Fluorides
Compound ClassCarbocation StabilityPolymerization RiskRecommended Storage Protocol
Primary (e.g., C6​H5​CH2​F )LowModeratePTFE/FEP vials, strictly anhydrous, -20°C.
Secondary / Tertiary HighVery HighDo not store. Generate in situ for immediate use.
Electron-Rich (e.g., p-OMe)Very HighExtremeAvoid isolation. Handle in dilute non-polar solution.
Electron-Deficient (e.g., p-NO2)Very LowLowGlass acceptable if dry, but PTFE preferred.

Section 2: Analytical & Biological Pitfalls

Q: My 19 F NMR spectra for a trifluoromethyl-benzyl tagged protein show drastically shifting peaks between runs. Is my compound degrading? A: Not necessarily. The 19 F nucleus is highly electronegative, and its lone pairs are extremely polarizable. This makes the 19 F chemical shift exquisitely sensitive to the local dielectric environment and solvent polarity[4]. Trifluoromethyl tags (like BTFMA) are explicitly used in structural biology because their chemical shifts change dramatically based on protein conformation and solvent exposure[4]. If you are running small-molecule characterizations, failing to standardize your solvent, pH, and concentration will result in shifting peaks.

Q: I am developing an 18 F-labeled benzyl fluoride PET tracer, but in vivo imaging shows high bone uptake. What is happening? A: High bone uptake is the classic hallmark of in vivo radiodefluorination. Benzyl fluorides are susceptible to cytochrome P450-mediated metabolism in the liver. The enzyme hydroxylates the reactive benzylic carbon, forming an unstable hemiacetal-like intermediate that rapidly collapses, liberating free 18 F-fluoride[5]. The free fluoride then accumulates in the hydroxyapatite of the bones. Solution: Introduce steric hindrance or electron-withdrawing groups (e.g., 3-chloro substitution) to deactivate the benzylic position against enzymatic hydroxylation[5].

Table 2: 19 F NMR Analytical Parameters for Common Benzyl Fluoride Motifs
Motif TypeStructure 2JHF​ CouplingApprox. Chemical ShiftPrimary Application
Monofluorobenzyl −CH2​F ~47–48 Hz-200 to -230 ppmSynthetic intermediates, PET tracers.
Trifluoromethylbenzyl −C6​H4​CF3​ None (Singlet)-60 to -65 ppmProtein NMR, conformational probing.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Safe Handling and Storage of Liquid Benzyl Fluorides

Objective: Prevent autocatalytic hydrolysis and polymerization during isolation and storage.

  • Quenching: Quench the fluorination reaction mixture with cold, saturated aqueous NaHCO3​ to neutralize any residual HF.

  • Extraction & Drying: Extract with a non-polar solvent (e.g., hexanes or DCM). Dry the organic layer over anhydrous MgSO4​ . Self-Validation: Filter a 1 mL aliquot and add a drop of water; if the pH drops below 6, HF is still present. Re-wash the bulk solution.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.

  • Transfer: Immediately transfer the neat liquid into a dry PTFE (Teflon) or FEP vial. Never use glass.

  • Storage: Purge the vial with dry Argon or Nitrogen, seal tightly, and store at -20°C.

Protocol 2: Standardized 19 F NMR Sample Preparation

Objective: Eliminate chemical shift variability and complex multiplet overlap.

  • Vessel Preparation: Insert a PTFE NMR tube liner into your standard glass NMR tube to prevent any trace HF from etching the glass during the scan.

  • Solvent Standardization: Dissolve 5-10 mg of the compound in exactly 0.6 mL of anhydrous, deuterated solvent (e.g., CDCl3​ ). Do not switch solvents between comparative runs.

  • Internal Referencing: Add 1.0 µL of Trichlorofluoromethane ( CFCl3​ , 0.0 ppm) or Trifluoroacetic acid (TFA, -76.5 ppm) as an internal standard. Self-Validation: The reference peak must appear at the exact literature value before assigning product peaks.

  • Acquisition: Run the spectrum with 1H -decoupling ( 19F{1H} ). This collapses the complex 47-48 Hz 2JHF​ doublets of the −CH2​F group into a sharp, easily integrated singlet[1].

G S1 1. Sample Preparation Ensure strictly anhydrous conditions S2 2. Solvent Selection Use standardized deuterated solvent S1->S2 S3 3. Internal Standard Add CFCl3 or TFA for referencing S2->S3 S4 4. Vessel Selection Use PTFE/FEP NMR tube liners S3->S4 S5 5. Acquisition Apply 1H-decoupling (19F{1H}) S4->S5

Step-by-step workflow for reliable 19F NMR acquisition of fluorinated benzyl compounds.

References

  • Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon Source: RSC Advances URL:[Link]

  • 19F NMR as a tool in chemical biology Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Biologically stable [18F]-labeled benzylfluoride derivatives Source: ResearchGate URL:[Link]

  • Conformational preferences of the fluoromethyl group in p-methylbenzyl fluoride and some derivatives Source: Canadian Journal of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Neuroprotective Agents: Validating Efficacy from Bench to Bedside

In the intricate landscape of neurodegenerative diseases, the quest for effective neuroprotective therapies remains a paramount challenge for researchers and clinicians. This guide offers an in-depth, comparative analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of neurodegenerative diseases, the quest for effective neuroprotective therapies remains a paramount challenge for researchers and clinicians. This guide offers an in-depth, comparative analysis of three prominent neuroprotective agents: Edaravone, Donepezil, and Memantine. While each compound has found its place in the clinical setting, they operate through distinct mechanisms of action and are validated through specific experimental paradigms. As a Senior Application Scientist, my objective is to dissect these differences, providing a clear rationale for experimental choices and a robust framework for evaluating future neuroprotective candidates.

Introduction to the Neuroprotective Landscape

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system (CNS) against neuronal injury and degeneration. This damage is often a consequence of complex pathological cascades involving oxidative stress, excitotoxicity, inflammation, and apoptosis, which are hallmarks of diseases like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and ischemic stroke.

This guide will focus on:

  • Edaravone: A potent antioxidant and free radical scavenger, approved for the treatment of ALS and acute ischemic stroke.[1][2]

  • Donepezil: A centrally acting reversible acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease.[3][4][5]

  • Memantine: An NMDA receptor antagonist used to treat moderate-to-severe dementia associated with Alzheimer's disease.[6][7]

By comparing their mechanisms, efficacy, and the experimental protocols used for their validation, we can build a comprehensive understanding of how to approach the development and validation of novel neuroprotective agents.

Dissecting the Mechanisms of Action

The therapeutic efficacy of these agents is rooted in their distinct molecular targets and mechanisms. Understanding these pathways is crucial for designing relevant and informative validation studies.

  • Edaravone: The Free Radical Scavenger Edaravone's primary neuroprotective effect stems from its potent antioxidant properties.[8] It is an amphiphilic molecule, allowing it to scavenge both water-soluble and lipid-soluble peroxyl radicals, which are highly destructive reactive oxygen species (ROS).[1][9] By donating an electron, it neutralizes these radicals, thereby inhibiting the chain reaction of lipid peroxidation that damages cell membranes.[1][10] This action is particularly relevant in conditions like ischemic stroke and ALS, where oxidative stress is a key driver of neuronal death.[2][11] Furthermore, Edaravone has been shown to modulate nitric oxide synthase (NOS) activity, increasing the beneficial endothelial NOS (eNOS) while decreasing detrimental neuronal (nNOS) and inducible (iNOS) forms.[12][13]

  • Donepezil: Enhancing Cholinergic Transmission Donepezil operates by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[14][15] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine, which is vital for memory and learning.[3] By blocking AChE, Donepezil increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] Beyond this primary function, some studies suggest Donepezil may have additional neuroprotective effects, including the attenuation of oxidative stress and neuroinflammation, and protection against glutamate-induced excitotoxicity.[15]

  • Memantine: Targeting Glutamatergic Excitotoxicity Memantine's mechanism is centered on the glutamatergic system. Glutamate is the brain's primary excitatory neurotransmitter, and its action is mediated through receptors like the N-methyl-D-aspartate (NMDA) receptor.[16] In pathological states, excessive glutamate can lead to prolonged activation of NMDA receptors, causing an uncontrolled influx of calcium ions (Ca2+) into neurons. This phenomenon, known as excitotoxicity, triggers a cascade of events leading to cell death.[17] Memantine is an uncompetitive, low-affinity antagonist of the NMDA receptor.[16] It preferentially blocks the receptor channel when it is excessively open, without interfering with normal synaptic transmission, thus preventing the neurotoxic effects of pathological glutamate levels.[18]

Visualizing the Pathways

G cluster_0 Pathological Stimuli cluster_1 Molecular Targets & Drug Action cluster_2 Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., Ischemia, ALS) ROS Free Radicals (ROS) Oxidative_Stress->ROS Cholinergic_Deficit Cholinergic Deficit (e.g., Alzheimer's) AChE Acetylcholinesterase (AChE) Cholinergic_Deficit->AChE Excitotoxicity Excitotoxicity (e.g., Alzheimer's) Glutamate Excess Glutamate Excitotoxicity->Glutamate Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Donepezil Donepezil Donepezil->AChE Inhibits Synaptic_Transmission Improved Cholinergic Transmission Donepezil->Synaptic_Transmission Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Ca_Influx Reduced Ca2+ Influx Memantine->Ca_Influx Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Glutamate->NMDA_Receptor Activates Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Synaptic_Transmission->Neuroprotection Ca_Influx->Neuroprotection G A 1. Culture SH-SY5Y Neuronal Cells B 2. Plate Cells in 96-well plate A->B C 3. Add Neurotoxin (e.g., Aβ1-42) B->C D 4. Add Test Compound (Varying Concentrations) B->D E 5. Incubate (24-48 hours) C->E D->E F 6. Add Viability Reagent (e.g., Resazurin) E->F G 7. Measure Signal (Plate Reader) F->G H 8. Analyze Data (% Viability) G->H

Caption: Workflow for a typical in vitro neuroprotection assay.

B. In Vivo Validation: Neurotoxin-Induced Animal Models

Animal models are indispensable for evaluating a compound's efficacy within a complex biological system, assessing not only cellular effects but also behavioral outcomes.

Objective: To determine if a test compound can ameliorate the pathological and behavioral deficits in an animal model of neurodegeneration.

Representative Protocol: 6-OHDA Model of Parkinson's Disease

  • Animal Model Induction:

    • Use adult male rodents (e.g., C57BL/6 mice or Wistar rats). [19][20] * Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a unilateral injection of 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively destroys dopaminergic neurons, into a brain region like the medial forebrain bundle or striatum. [20]This mimics the dopaminergic cell loss seen in Parkinson's disease.

  • Treatment Regimen:

    • Administer the test compound (e.g., Edaravone, to test its antioxidant effects against 6-OHDA toxicity) systemically (e.g., via intraperitoneal injection or oral gavage) starting before or after the 6-OHDA lesioning, for a specified duration (e.g., 2-4 weeks).

  • Behavioral Testing:

    • After the treatment period, assess motor function using a test like the apomorphine-induced rotation test . [20] * Administer apomorphine, a dopamine receptor agonist, and count the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 60 minutes). A reduction in rotations in the treated group compared to the vehicle group suggests a neuroprotective or restorative effect.

  • Histological and Biochemical Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Process the brain tissue for immunohistochemistry to quantify the survival of dopaminergic neurons (e.g., by staining for Tyrosine Hydroxylase).

    • Biochemical assays (e.g., HPLC) can be used to measure dopamine levels in the striatum.

G A 1. Animal Selection (e.g., C57BL/6 Mice) B 2. Stereotaxic Surgery: Unilateral 6-OHDA Injection A->B C 3. Post-operative Recovery B->C D 4. Treatment Period: Test Compound vs. Vehicle C->D E 5. Behavioral Assessment (e.g., Rotation Test) D->E F 6. Euthanasia & Tissue Collection E->F G 7. Histological Analysis (Neuron Counting) F->G H 8. Biochemical Analysis (Dopamine Levels) F->H I 9. Data Analysis & Conclusion G->I H->I

Caption: Workflow for an in vivo neuroprotection study using a neurotoxin model.

Synthesis and Discussion: The Rationale Behind Experimental Choices

The selection of experimental models must be hypothesis-driven, directly reflecting the compound's proposed mechanism of action.

  • Causality in Model Selection: It is logical to test Edaravone in models where oxidative stress is a primary pathogenic driver, such as cerebral ischemia or toxin-induced models like 6-OHDA or MPTP. [21][22]Conversely, Donepezil's efficacy is best validated in models that feature a cholinergic deficit, such as those induced by the muscarinic receptor antagonist scopolamine, which causes memory impairment. [19]For Memantine , models of glutamate excitotoxicity are most appropriate, where neuronal damage is induced by agents like kainic acid or NMDA itself. [23]

  • Trustworthiness Through Self-Validation: A robust experimental design incorporates self-validating systems. For instance, an in vivo study should demonstrate a clear behavioral deficit in the lesioned/vehicle group compared to a sham control group. The neuroprotective effect is only considered valid if the test compound significantly ameliorates this specific deficit. Similarly, histological findings must correlate with behavioral outcomes; improved motor function should be accompanied by a quantifiable preservation of dopaminergic neurons.

  • Translational Challenges: A significant hurdle in neuroprotective drug development is the translation from preclinical success to clinical efficacy. [24]Animal models, while invaluable, often fail to fully recapitulate the chronic and complex nature of human neurodegenerative diseases. [25]The use of acute toxin models may not accurately predict efficacy in a slowly progressing disease. Therefore, it is critical to test compounds in multiple models, including genetic models where available, and to incorporate biomarkers to track target engagement and downstream effects. [26]

Conclusion and Future Directions

Edaravone, Donepezil, and Memantine exemplify the diverse strategies employed to achieve neuroprotection. Edaravone offers a disease-modifying approach by targeting a fundamental pathological mechanism (oxidative stress), while Donepezil and Memantine provide crucial symptomatic relief by modulating neurotransmitter systems.

The validation of any new neuroprotective agent must follow a logical, mechanism-driven pathway. The experimental protocols outlined here provide a foundational framework for this process. Future research will likely focus on combination therapies that target multiple pathological pathways simultaneously and the development of more sophisticated, translationally relevant disease models. [12][27]The integration of robust biomarker strategies will be essential to bridge the gap between preclinical promise and clinical success, ultimately delivering more effective treatments to patients suffering from these devastating diseases.

References

  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38. [Link]

  • Liv Hospital. (2026, March 13). Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness. Liv Hospital. [Link]

  • Wikipedia. (n.d.). Donepezil. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]

  • Dr.Oracle. (2026, February 18). What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? Dr.Oracle. [Link]

  • GoodRx. (2024, June 11). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. [Link]

  • Wikipedia. (n.d.). Edaravone. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • International Alliance of ALS/MND Associations. (n.d.). Radicava/Edaravone. International Alliance of ALS/MND Associations. [Link]

  • National Center for Biotechnology Information. (2023, August 17). Donepezil - StatPearls. NCBI Bookshelf. [Link]

  • Cruz, M. P. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(1), 25–28. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2024, January 31). Memantine - StatPearls. NCBI Bookshelf. [Link]

  • Unknown Source. (2025, September 16). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. MDPI. [Link]

  • Wikipedia. (n.d.). Memantine. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Psychopharmacology Institute. (2022, October 27). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. Psychopharmacology Institute. [Link]

  • Yoshida, H., Yanai, H., Namiki, Y., Fukatsu-Sasaki, K., Furutani, N., & Tada, N. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS drug reviews, 12(1), 9–20. [Link]

  • Zhou, L., et al. (2021). Edaravone Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway. Dove Medical Press. [Link]

  • Semantic Scholar. (n.d.). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. Semantic Scholar. [Link]

  • Yoshida, H., Yanai, H., Namiki, Y., Fukatsu-Sasaki, K., Furutani, N., & Tada, N. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS drug reviews, 12(1), 9–20. [Link]

  • Writing Group; Edaravone (MCI-186) ALS 19 Study Group. (2017). Edaravone and its clinical development for amyotrophic lateral sclerosis. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 18(sup1), 1-8. [Link]

  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot. [Link]

  • InnoSer. (2025, December 1). In vitro neurology assays. InnoSer. [Link]

  • Wang, Y., et al. (2023). A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. European Journal of Pharmacology, 951, 175801. [Link]

  • Vidal-Torres, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro, 74, 105164. [Link]

  • Therapeutic Guidelines. (2025, October 14). Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. [Link]

  • Binda, C., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 5, 1269085. [Link]

  • Al-Ghraiybah, N. F., et al. (2023). Investigating Edaravone Use for Management of Amyotrophic Lateral Sclerosis (ALS). Cureus, 15(1), e33742. [Link]

  • Fournier, C. N., et al. (2026, February 7). Current and Ongoing Clinical Studies. Wiley Online Library. [Link]

  • O'Halloran, G., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 23(1), 13. [Link]

  • ClinicalTrials.gov. (2025, March 18). Study to Investigate the Efficacy and Safety of FAB122 (Daily Oral Edaravone) in Patients With Amyotrophic Lateral Sclerosis. ClinicalTrials.gov. [Link]

  • ClinicalTrials.gov. (n.d.). Treatment Effect of Edaravone in Patients With Amyotrophic Lateral Sclerosis (ALS). ClinicalTrials.gov. [Link]

  • ClinicalTrials.gov. (n.d.). Radicava® (Edaravone) Biomarker Study in Participants with Amyotrophic Lateral Sclerosis. ClinicalTrials.gov. [Link]

  • Kolb, J. P., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 16, 921763. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. National Center for Biotechnology Information. [Link]

  • Macleod, M. R., et al. (2008). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. Stroke, 39(12), 3326-3331. [Link]

  • Unknown Source. (2025, November 11). Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database. Frontiers. [Link]

  • Blesa, J., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 21(20), 7659. [Link]

  • Zour, M., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 10, 867169. [Link]

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Comparative

Comparative Analysis of 1,4-Diazepane and Piperazine Scaffolds in Drug Design

Introduction Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Among these, the 6-membered piperazine ring is ubiquitous, appearing in a vast array of [1]. However, drug discovery progra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry. Among these, the 6-membered piperazine ring is ubiquitous, appearing in a vast array of [1]. However, drug discovery programs frequently encounter "flat" structure-activity relationships (SAR) or target selectivity bottlenecks when relying solely on the rigid piperazine core. Scaffold hopping to its 7-membered homologue, 1,4-diazepane (homopiperazine), offers a powerful bioisosteric strategy for[2]. This guide provides an in-depth comparative analysis of these two scaffolds, detailing their physicochemical differences, structural impacts, and the self-validating experimental protocols required to evaluate them.

Physicochemical and Structural Profiling

The addition of a single methylene group to expand piperazine into 1,4-diazepane fundamentally alters the molecule's 3D geometry and electronic properties.

  • Conformational Flexibility: Piperazine predominantly exists in a rigid, centrosymmetric chair conformation, projecting its substituents in well-defined equatorial or axial vectors[3]. In contrast, 1,4-diazepane is significantly more flexible, adopting twist-chair or boat conformations. This flexibility allows 1,4-diazepane derivatives to navigate complex steric environments and access cryptic or solvent-exposed binding pockets that are inaccessible to rigid piperazines[2].

  • Basicity and pKa: The extra methylene group in 1,4-diazepane increases the distance between the two nitrogen atoms from ~2.8 Å to ~3.2 Å. This spatial separation reduces the coulombic repulsion between the two protonated centers. Consequently, the second protonation step (pKa2) is significantly higher for 1,4-diazepane (~6.80) compared to piperazine (~5.35)[4],[5]. At physiological pH (7.4), a larger fraction of 1,4-diazepane exists in a diprotonated state, which drastically alters its lipophilicity (logD) and membrane permeability.

Table 1: Comparative Physicochemical Properties of Unsubstituted Scaffolds

PropertyPiperazine1,4-Diazepane (Homopiperazine)Causality / Impact on Drug Design
Ring Size 6-membered7-memberedAffects steric bulk and vector projection.
Conformation Rigid (Chair)Flexible (Twist-chair/Boat)1,4-diazepane can adapt to complex binding pockets.
pKa1 (Secondary Amine) 9.73[4]10.21[5]Both are highly basic; often require N-acylation or N-alkylation to mitigate hERG liability.
pKa2 5.35[4]~6.80[5]Reduced coulombic repulsion in 1,4-diazepane increases pKa2, impacting physiological ionization.
N-N Distance ~2.8 Å~3.2 ÅAlters the spatial arrangement of attached pharmacophores.

Impact on Target Selectivity and Drug Design

The structural divergence between these scaffolds has profound implications for target engagement:

  • Kinase Selectivity (e.g., CDK9): In the development of pyrimidine-based CDK9 inhibitors, piperazine analogs often struggle to achieve high selectivity over off-target kinases like CDK2. Replacing the piperazine with the bulkier, 7-membered 1,4-diazepane ring projects the substituent into the solvent-exposed region more effectively, dramatically (up to 156-fold)[2].

  • GPCR Antagonism (e.g., Orexin Receptors): The discovery of dual orexin receptor antagonists for insomnia heavily relied on the 1,4-diazepane central constraint. The 7-membered ring provides the exact spatial geometry required to, establishing a vector trajectory that the rigid piperazine cannot replicate effectively[6].

Scaffold Hopping Workflow

The transition from a piperazine hit to a 1,4-diazepane lead requires a systematic approach, balancing the gain in target selectivity against potential changes in ADMET properties.

ScaffoldHopping Hit Hit Compound (Piperazine Scaffold) Design Scaffold Hopping (1,4-Diazepane Replacement) Hit->Design Identify limitations (e.g., poor selectivity) Synthesis Modular Synthesis (Alkylation/Acylation) Design->Synthesis Ring expansion Assay In Vitro Evaluation (Target Affinity & Selectivity) Synthesis->Assay Library generation ADMET ADMET Profiling (pKa, logP, Stability) Assay->ADMET Active compounds ADMET->Design Feedback loop Lead Optimized Lead (Enhanced Profile) ADMET->Lead Favorable PK/PD

Caption: Workflow for piperazine to 1,4-diazepane scaffold hopping.

Experimental Methodologies

To objectively evaluate the consequences of scaffold hopping, rigorous, self-validating experimental protocols must be employed.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Because the extra methylene in 1,4-diazepane alters basicity by reducing coulombic repulsion, precise pKa determination is critical for predicting logD and oral bioavailability[4]. Self-Validating Mechanism: The protocol uses a standard reference (pure piperazine) to validate the electrode's response and calibration prior to testing novel derivatives.

  • Preparation: Prepare a 0.01 M solution of the synthesized 1,4-diazepane or piperazine derivative in 50 mL of deionized water (or a co-solvent system like MeOH/H2O if poorly soluble, extrapolating to 0% organic via Yasuda-Shedlovsky plots).

  • System Validation: Calibrate the pH glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known standard (piperazine) with 0.1 M HCl to confirm the (9.73 and 5.35)[4].

  • Titration: Acidify the test solution to pH ~2.0 using 0.1 M HCl to ensure full protonation of both nitrogen atoms.

  • Data Acquisition: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere. Note: N2 is required to prevent CO2 absorption, which forms carbamates with secondary amines and skews basicity readings[3]. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Analysis: Record the pH after each 0.05 mL addition. Use the first derivative of the titration curve (dpH/dV) to identify equivalence points and calculate pKa1 and pKa2 using the Henderson-Hasselbalch equation.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: Piperazines are highly susceptible to CYP-mediated N-dealkylation and oxidation. Expanding the ring to 1,4-diazepane alters the steric environment around the nitrogen atoms, potentially shifting the[7]. Self-Validating Mechanism: The inclusion of a high-clearance positive control (Verapamil) ensures the microsomes are enzymatically active, while a no-NADPH negative control rules out chemical instability.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

  • Compound Addition: Add the test compound (piperazine or 1,4-diazepane derivative) to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to avoid CYP inhibition).

  • Controls: Prepare parallel incubations with Verapamil (positive control) and a negative control lacking the NADPH regenerating system.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ).

Synthetic Modularity and Derivatization

While piperazine derivatives are easily synthesized via direct alkylation or reductive amination, carbon-substituted 1,4-diazepanes present a greater synthetic challenge due to ring strain and transannular interactions. Modern lead-oriented synthesis utilizes modular approaches, such as the , to efficiently generate diverse, carbon-substituted 1,4-diazepane and piperazine scaffolds[1]. This modularity is essential for fine-tuning the physicochemical properties and exploring the full chemical space of the 7-membered ring.

Conclusion

The transition from a piperazine to a 1,4-diazepane scaffold is not merely a structural tweak; it is a fundamental redesign that alters conformational flexibility, basicity, and vector projection. By leveraging the 1,4-diazepane ring, medicinal chemists can overcome flat SAR, enhance kinase and GPCR selectivity, and navigate complex intellectual property landscapes. However, this must be balanced with rigorous ADMET profiling to manage the increased pKa and potential shifts in metabolic stability.

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[Link]

  • Chemical Speciation of Copper(II) 1,4-Diazepane Derivative of Pentacyclodecane: A Potential Anti-inflammatory Agent. South African Journal of Chemistry (SciELO).[Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC).[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry (ORCA).[Link]

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem (PubMed).[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen (NIH/PMC).[Link]

  • Piperazine. Wikipedia.[Link]

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Validation

Reproducibility of synthesis methods for 1,4-diazepine derivatives

Overcoming the Reproducibility Crisis in 1,4-Diazepine Synthesis: A Comparative Guide to Process Intensification As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Reproducibility Crisis in 1,4-Diazepine Synthesis: A Comparative Guide to Process Intensification

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process development, I frequently encounter a critical bottleneck in central nervous system (CNS) drug manufacturing: the batch-to-batch variability of 1,4-diazepine derivatives. Molecules like lorazepam, midazolam, and novel mGlu2/3 receptor modulators rely heavily on the 1,4-diazepine pharmacophore[1]. However, synthesizing these seven-membered nitrogenous rings in traditional batch reactors is notoriously plagued by thermodynamic sinks, parasitic side reactions, and poor reproducibility[2].

This guide deconstructs the physical and chemical causality behind these reproducibility failures and objectively compares traditional batch methods against modern continuous flow and solvent-free alternatives.

The Causality of Reproducibility Failures

Reproducibility in 1,4-diazepine synthesis is rarely a failure of the fundamental chemistry; it is a failure of reactor physics. The formation of the diazepine ring typically involves an N-acylation followed by an intramolecular cyclization.

The Micromixing Problem: During the N-acylation of 2-amino-5-chlorobenzophenone derivatives with bromoacetyl chloride, chloride ions are liberated. In a standard round-bottom flask, poor micromixing creates localized concentration gradients. These localized pockets allow the liberated chloride ions to displace the bromo group, forming a highly stable chloro-intermediate byproduct[2].

The Thermal Degradation Trap: The subsequent cyclization step traditionally utilizes ammonia sources (like hexamethylenetetramine) and requires up to 48 hours of reflux in batch systems[2]. Prolonged exposure to these thermal gradients inevitably leads to the accumulation of ring-opened impurities (e.g., intermediate 21)[2].

To achieve true reproducibility, we must shift from macro-scale batch chemistry to micro-environmental process control.

Synthesis Modalities: A Comparative Analysis

A. Traditional Batch Synthesis

Batch synthesis remains the legacy standard but suffers from severe mass and heat transfer limitations. The inability to rapidly quench intermediates leads to high E-factors and variable purity profiles.

B. Continuous Flow Synthesis (Microreactors)

By utilizing microfluidic channels, continuous flow reactors provide instantaneous mixing and massive surface-area-to-volume ratios. This forces diffusion-limited mixing within milliseconds, entirely suppressing the chloro-intermediate byproduct during N-acylation[2]. Furthermore, cyclization can be achieved in just 5 minutes at 140 °C using an NH₄Br/NH₄OH buffer, yielding 94% of the target diazepine without thermal degradation[2].

C. Solvent-Free Domino Synthesis

Recent advancements have introduced step-economical protocols that utilize the in situ generation of aza-Nazarov reagents to form 1,4-diazepanes under solvent-free conditions[3]. This atom-economical approach achieves up to 90% yields rapidly, though it faces scalability challenges due to uneven heat distribution at larger volumes[3].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the performance of these three distinct modalities.

Synthesis ModalityTarget ScaffoldYield (%)Reaction TimePurity (UPLC)Primary Reproducibility Failure Mode
Traditional Batch Lorazepam (Delorazepam)~60–70%48 hours< 85%Poor micromixing leading to chloro-byproducts; thermal degradation[2].
Continuous Flow Lorazepam (Delorazepam)94–95%5–10 min> 95%Pump cavitation or microreactor fouling if buffering salts precipitate[2].
Solvent-Free Domino 1,4-Diazepanes83–90%Rapid> 90%Incomplete aza-Nazarov generation due to uneven bulk heat distribution[3].
Hybrid Flow/Batch Benzo[b][1,4]diazepines> 80%Variable> 90%Solvent incompatibility between the flow and batch stages[1].

Self-Validating Experimental Protocols

A protocol is only as robust as its analytical feedback loop. The following methodologies are designed as self-validating systems, ensuring that the process dictates real-time corrections.

Protocol A: Continuous Flow Cyclization of Delorazepam[2]

Objective: Synthesize the 1,4-diazepine ring via continuous flow microreactors to eliminate thermal degradation.

  • System Setup: Chemtrix Glass Reactor Chip (10 μL Staggered Oriented Ridge).

  • Reagent Stream A: 0.045 M bromo-intermediate dissolved in HPLC-grade Acetonitrile (ACN).

  • Reagent Stream B: 1.16 g NH₄Br dissolved in 1.4 mL 30% NH₄OH (Ammonia source/buffer).

  • Execution:

    • Pump Stream A and Stream B into the micromixer at flow rates calibrated for exactly a 5-minute residence time .

    • Maintain the reactor zone precisely at 140 °C .

    • Collect the reactor effluent in vials pre-filled with 850 μL ACN and immediately freeze at -80 °C to quench the reaction.

  • Self-Validation Loop (Inline UPLC at 254 nm):

    • Condition A (Optimal): >94% product peak detected. Proceed to downstream ester hydrolysis.

    • Condition B (Under-reacted): Detection of ring-opened intermediate 21. Causality: Insufficient thermal energy for ring closure. Action: Increase reactor temperature by 5 °C increments (Do not exceed 180 °C).

    • Condition C (Over-reacted): Formation of unknown high-temperature degradation impurities. Action: Decrease residence time or lower temperature to 135 °C.

Protocol B: Solvent-Free Domino Synthesis of 1,4-Diazepanes[3]

Objective: Step-economical synthesis of 1,4-diazepanes via an in situ aza-Nazarov reagent.

  • Reagents: 4,5-dimethylbenzene-1,2-diamine (1 mmol) and methyl 3-oxohex-5-enoate (1 mmol).

  • Execution:

    • Combine reagents in a reaction vessel under strictly solvent-free conditions.

    • Apply controlled heating to induce the in situ generation of the aza-Nazarov reagent.

    • Allow the intramolecular aza-Michael cyclization to proceed to completion.

  • Self-Validation Loop (HRMS & ¹H NMR):

    • Validation Check: Monitor the reaction via ¹H NMR (250 MHz, CDCl₃). Confirm the disappearance of the primary amine signal and the appearance of the diagnostic diazepane multiplet at δ 3.88–3.81 ppm.

    • Mass Verification: Ensure HRMS (ESI)[M + H]⁺ matches the calculated m/z 261.1598. If starting materials persist, increase thermal exposure in 2-minute intervals.

Process Workflow & Reproducibility Logic

G Start 1,4-Diazepine Synthesis Modalities Batch Traditional Batch (Round-Bottom Flask) Start->Batch Flow Continuous Flow (Microreactor) Start->Flow MW Solvent-Free / Domino (In Situ Generation) Start->MW Batch_Mech Poor Micromixing & Thermal Gradients Batch->Batch_Mech Flow_Mech Instantaneous Mass Transfer & Precise Temp Control Flow->Flow_Mech MW_Mech Atom-Economical & Aza-Nazarov Cyclization MW->MW_Mech Batch_Out High Byproduct Formation (Ring-Opened Impurities) Batch_Mech->Batch_Out Flow_Out High Purity (>94%) Suppressed Side Reactions Flow_Mech->Flow_Out MW_Out High Yields (90%) Limited Scalability MW_Mech->MW_Out Validation Inline UPLC / NMR Self-Validation Loop Batch_Out->Validation Flow_Out->Validation MW_Out->Validation

Fig 1: Logical workflow comparing 1,4-diazepine synthesis modalities and reproducibility outcomes.

References

  • Development of a Continuous Flow Synthesis of Lorazepam. ACS Publications.[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ACS Publications.[Link]

  • A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs). PMC.[Link]

Sources

Comparative

A Guide to the Hypothetical Benchmarking of 1-(4-Fluorobenzyl)-1,4-diazepane as a Novel CDK9 Inhibitor

This guide provides a comprehensive framework for evaluating the potential of 1-(4-Fluorobenzyl)-1,4-diazepane as a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While direct evidence for this specific compound's...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the potential of 1-(4-Fluorobenzyl)-1,4-diazepane as a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While direct evidence for this specific compound's activity against CDK9 is not yet present in published literature, its 1,4-diazepane moiety is of significant interest. Research into other chemical series has demonstrated that this particular structural feature can confer a high degree of selectivity for CDK9 over other cyclin-dependent kinases, such as CDK2[1][2]. Therefore, this document serves as a roadmap for the systematic investigation of 1-(4-Fluorobenzyl)-1,4-diazepane, benchmarking it against established CDK9 inhibitors.

Our audience of researchers, scientists, and drug development professionals will find a detailed exploration of the scientific rationale, experimental protocols, and data interpretation necessary to characterize a novel chemical entity in the context of a well-validated therapeutic target.

The Rationale for Targeting CDK9

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[3][4] In complex with its primary cyclin partner, Cyclin T1, it forms the core of the positive transcription elongation factor b (P-TEFb).[5][6] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step that allows the polymerase to transition from a paused state to productive elongation.[6][7]

In many cancers, there is a reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[8][9] By inhibiting CDK9, the production of these crucial survival proteins can be halted, leading to apoptosis in cancer cells.[9][10] This makes CDK9 a compelling target for anti-cancer therapeutics, particularly in hematological malignancies.[8][11]

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates CTD Apoptosis Apoptosis Transcription_Elongation Productive Transcription Elongation RNAPII->Transcription_Elongation Release DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII Pauses mRNA mRNA transcripts (e.g., Mcl-1, MYC) Transcription_Elongation->mRNA Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (Mcl-1) mRNA->Anti_Apoptotic_Proteins Cell_Survival Cancer Cell Survival Anti_Apoptotic_Proteins->Cell_Survival CDK9_Inhibitor CDK9 Inhibitor (e.g., 1-(4-Fluorobenzyl)-1,4-diazepane) CDK9_Inhibitor->PTEFb Inhibits Experimental_Workflow_Biochemical Start Start: 1-(4-Fluorobenzyl)-1,4-diazepane CDK9_Assay CDK9/Cyclin T1 Kinase Assay Start->CDK9_Assay Kinase_Panel Broad Kinase Selectivity Panel Start->Kinase_Panel IC50_Determination Determine CDK9 IC50 CDK9_Assay->IC50_Determination End End: Biochemical Profile IC50_Determination->End Selectivity_Analysis Analyze Selectivity Profile Kinase_Panel->Selectivity_Analysis Selectivity_Analysis->End

Caption: Workflow for in vitro biochemical characterization.

Part 2: Cellular Assays

This phase aims to confirm that the compound engages its target within a cellular context and elicits the expected biological response.

2.1. Target Engagement Assay

  • Objective: To measure the inhibition of CDK9-mediated phosphorylation of RNAPII in cells.

  • Methodology:

    • A cancer cell line with high CDK9 expression (e.g., MOLM-13 for AML) is treated with a dose range of the test compound. [12] 2. After a short incubation period (e.g., 2-6 hours), cells are lysed.

    • Western blotting is performed to detect the levels of phosphorylated RNAPII at Serine 2 (pSer2-RNAPII), a direct substrate of CDK9. [8]Total RNAPII is used as a loading control.

    • A decrease in the pSer2-RNAPII signal indicates target engagement.

2.2. Downstream Target Modulation Assay

  • Objective: To confirm the downstream effects of CDK9 inhibition, specifically the depletion of Mcl-1.

  • Methodology:

    • Cells are treated with the test compound for various time points (e.g., 6, 12, 24 hours).

    • Cell lysates are analyzed by Western blot for Mcl-1 protein levels. [9] 3. A time-dependent decrease in Mcl-1 protein levels is indicative of effective CDK9 inhibition.

2.3. Cell Viability and Apoptosis Assays

  • Objective: To determine the effect of the compound on cancer cell proliferation and its ability to induce apoptosis.

  • Methodology:

    • Cell Viability: Cancer cell lines are seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. Cell viability is measured using assays such as CellTiter-Glo®. [12]The GI50 (concentration for 50% growth inhibition) is calculated.

    • Apoptosis: Cells are treated with the compound for 24-48 hours. Apoptosis is quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activation. [13]

Experimental_Workflow_Cellular Start Start: Compound with known IC50 Target_Engagement Target Engagement Assay (pSer2-RNAPII Western Blot) Start->Target_Engagement Downstream_Effect Downstream Effect Assay (Mcl-1 Western Blot) Target_Engagement->Downstream_Effect Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Downstream_Effect->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Viability->Apoptosis_Assay Analysis Analyze Cellular Potency and Mechanism of Action Apoptosis_Assay->Analysis

Caption: Workflow for cellular characterization of a novel CDK9 inhibitor.

Conclusion

While the direct activity of 1-(4-Fluorobenzyl)-1,4-diazepane against CDK9 remains to be experimentally validated, its chemical structure, particularly the 1,4-diazepane moiety, provides a strong rationale for its investigation. The experimental roadmap detailed in this guide offers a rigorous and systematic approach to characterizing its potential as a selective CDK9 inhibitor. By benchmarking its performance against established compounds like Flavopiridol, Dinaciclib, and AZD4573, researchers can accurately determine its potency, selectivity, and cellular efficacy. This framework not only serves as a guide for the evaluation of this specific compound but also as a general template for the preclinical assessment of novel kinase inhibitors.

References

  • Bose, P., et al. (2015). The CDK9 inhibitor dinaciclib exerts potent apoptotic and antitumor effects in preclinical models of MLL-rearranged acute myeloid leukemia. Cancer Research, 75(1), 195-205. [Link]

  • Wu, Y., et al. (2016). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 7(18), 26034–26046. [Link]

  • Lee, Y., et al. (2023). Therapeutic Potential of Flavopiridol in the Suppression of Lung Fibrosis Via CDK9 Inhibition. American Journal of Respiratory and Critical Care Medicine, 207(9), A4793. [Link]

  • AstraZeneca. (n.d.). AZD4573. AstraZeneca Open Innovation. [Link]

  • Romano, G. (2008). Role of the cyclin-dependent kinase 9-related pathway in mammalian gene expression and human diseases. Cell Cycle, 7(24), 3664-3668. [Link]

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922-934. [Link]

  • Geyer, M., et al. (2011). Flavopiridol protects against inflammation by attenuating leukocyte-endothelial interaction via inhibition of cyclin-dependent kinase 9. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(4), 841-849. [Link]

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. PubMed. [Link]

  • A-Mohammadi, S., et al. (2020). CDK9: a signaling hub for transcriptional control. Cellular and Molecular Life Sciences, 77(17), 3337–3350. [Link]

  • Sharma, A., et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 28(22), 7525. [Link]

  • Kumar, A., et al. (2022). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Medicinal Chemistry, 13(10), 1169-1183. [Link]

  • Al-Ali, H., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 11, 680383. [Link]

  • Kumar, S., et al. (2024). CDK9 Inhibition by Dinaciclib Is a Therapeutic Vulnerability in Epithelioid Hemangioendothelioma. Clinical Cancer Research. [Link]

  • De Luca, A., et al. (2003). New insight in Cdk9 function: From Tat to MyoD. Cell Cycle, 2(3), 196-199. [Link]

  • Liu, Y., et al. (2022). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 15(1), 133. [Link]

  • Santamaría, D., & Ortega, S. (2025). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Cell Cycle. [Link]

  • Ciaffardini, M., et al. (2025). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. Biomolecules, 16(1), 12. [Link]

  • Bawa, T., et al. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]

  • Li, Z., et al. (2020). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Scientific Reports, 10(1), 10850. [Link]

  • Wang, Y., et al. (2025). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. Journal of Medicinal Chemistry, 67(7), 5769–5790. [Link]

  • Yin, T., et al. (2014). A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models. Molecular Cancer Therapeutics, 13(6), 1442-1455. [Link]

  • Cassandri, M., et al. (2021). Targeting CDK9 for Anti-Cancer Therapeutics. Cancers, 13(9), 2133. [Link]

  • Zhang, H., et al. (2022). Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(9), 3589-3600. [Link]

  • Hatcher, J. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. DSpace@MIT. [Link]

  • Baumli, S., et al. (2016). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Cancer Research, 76(14_Supplement), 2821. [Link]

  • E-S, K., et al. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. [Link]

  • University of Kentucky. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 684-704. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • Olson, C. M., et al. (2018). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 61(19), 8572-8591. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Leea, S.-Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18f]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Sci-Hub. [Link]

  • Kumar, A. S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(4-fluorobenzyl)-1,4-diazepane. PubChem. [Link]

  • Sharma, P., et al. (2011). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

Sources

Validation

Evaluating the Bioisosteres of 1,4-Diazepane for Improved Activity: A Comprehensive Comparison Guide

The 1,4-diazepane (homopiperazine) scaffold is a privileged seven-membered heterocyclic motif in medicinal chemistry, famously utilized in the dual-orexin antagonist suvorexant and the rho kinase inhibitor fasudil [1]. B...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane (homopiperazine) scaffold is a privileged seven-membered heterocyclic motif in medicinal chemistry, famously utilized in the dual-orexin antagonist suvorexant and the rho kinase inhibitor fasudil [1]. By expanding the distance between the two basic nitrogen atoms compared to piperazine, 1,4-diazepane alters the exit vectors for substituents, allowing for unique interactions within target binding pockets.

However, the inherent flexibility and basicity of the 1,4-diazepane ring frequently introduce developability liabilities, including high entropic penalties upon target binding, metabolic instability via cytochrome P450 (CYP) oxidation, and off-target hERG channel affinity. To optimize potency, selectivity, and pharmacokinetics, medicinal chemists employ bioisosteric replacement. This guide objectively compares the performance of 1,4-diazepane against its leading bioisosteres, providing the mechanistic causality behind these replacements and the self-validating experimental protocols required to evaluate them.

Mechanistic Comparison of Bioisosteric Alternatives

When replacing a 1,4-diazepane core, the choice of bioisostere is dictated by the specific liability being addressed. The following alternatives represent the most successful strategies in contemporary drug design.

A. Bridged Bicycles (Conformational Restriction)

Examples: 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane

  • The Causality: The highly flexible seven-membered ring of 1,4-diazepane must adopt a specific conformation to bind its target, resulting in a high entropic penalty ( ΔS ). By replacing it with a bridged bicyclic system, the exit vectors are pre-organized. This conformational locking reduces the entropic penalty of binding, thereby improving the overall free energy of binding ( ΔG ). Furthermore, the rigidified structure cannot easily deform to fit into homologous off-target active sites, drastically improving selectivity. For example, in the development of CDK9 inhibitors, replacing 1,4-diazepane with a bridged diazepane analog maintained high selectivity against CDK2 while optimizing the binding pose within the hinge region [2].

B. Spirocyclic Diamines (Vector Alteration & sp3 Enrichment)

Examples: 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane

  • The Causality: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility and reduce promiscuity. Spirocycles maintain the linear distance between the two basic nitrogens while projecting substituents into distinct three-dimensional spaces. In the development of σ2​ receptor ligands, replacing piperazine/homopiperazine cores with diazaspiroalkanes fundamentally altered the receptor subtype selectivity profile, demonstrating how spiro-fusion can be used to fine-tune structure-activity relationships (SAR)[3].

C. Fluorinated 1,4-Diazepanes (Electronic Modulation)

Examples: 6,6-difluoro-1,4-diazepane

  • The Causality: The secondary amines in 1,4-diazepane are highly basic ( pKa​≈10.4 ), leading to near-total protonation at physiological pH. This can result in poor passive membrane permeability and high affinity for the hERG potassium channel (a cardiotoxic liability). The introduction of geminal fluorine atoms at the 6-position exerts a strong electron-withdrawing inductive effect, lowering the amine pKa​ to ≈8.5 . This increases the fraction of the neutral species, improving permeability. Concurrently, the strong C-F bonds sterically and electronically block CYP-mediated oxidative metabolism at the vulnerable 6-position [4].

D. Ring Contraction (Piperazines & Piperidines)

Examples: Piperazine, 4-aminopiperidine

  • The Causality: In some target pockets, the expanded size of the seven-membered ring exposes a larger lipophilic surface area to metabolic enzymes. Ring contraction to a six-membered piperazine or piperidine reduces the molecular volume and ring strain. In studies targeting the 5-HT1 receptor and HER2/EGFR kinases, contracting the 1,4-diazepane ring to a piperazine significantly reduced intrinsic clearance in rat liver microsomes (RLM) while preserving target affinity [5].

G A 1,4-Diazepane Core (High Flexibility, Metabolic Liability) B Bridged Bicycles (e.g., Diazabicyclo[2.2.1]heptane) A->B Lock Conformation C Spirocycles (e.g., Diazaspiro[3.3]heptane) A->C Increase 3D Shape D Fluorinated Analogs (e.g., 6,6-Difluoro-1,4-diazepane) A->D Electronic Modulation E Conformational Restriction Reduced Entropic Penalty B->E F Increased Fsp3 Altered Exit Vectors C->F G Lower Amine pKa Blocked Oxidation Sites D->G

Decision tree illustrating the logical selection of 1,4-diazepane bioisosteres based on specific liabilities.

Quantitative Data Comparison

The following table synthesizes representative physicochemical and pharmacological data comparing a standard 1,4-diazepane core with its bioisosteres. (Note: Values are generalized averages derived from matched-molecular pair analyses in kinase and GPCR inhibitor programs).

Scaffold / BioisostereAmine pKa​ (Calc.) Fsp3​ Relative Entropic Penalty ( ΔS )Microsomal Stability ( T1/2​ in HLM)Primary Advantage
1,4-Diazepane 10.4 / 5.60.71HighLow (< 15 min)Flexible vector expansion
Piperazine 9.8 / 5.60.67MediumModerate (~ 30 min)Reduced lipophilic surface
2,5-Diazabicyclo[2.2.1]heptane 9.5 / 3.20.71LowModerate (~ 40 min)High target selectivity
2,6-Diazaspiro[3.3]heptane 8.8 / 4.11.00MediumHigh (> 60 min)High aqueous solubility
6,6-Difluoro-1,4-diazepane 8.5 / 4.20.71HighHigh (> 60 min)Reduced hERG, high stability

Experimental Protocols & Workflows

To objectively evaluate the improved activity of a bioisostere, the experimental protocols must be self-validating. The following methodologies detail how to synthesize the analogs and assess their metabolic stability and target affinity.

Protocol A: General Functionalization of the Bioisosteric Core

To ensure a direct comparison, the bioisostere must be functionalized identically to the parent 1,4-diazepane [6].

  • Protection: Start with a mono-Boc protected diamine core (e.g., 1-Boc-1,4-diazepane or 1-Boc-2,5-diazabicyclo[2.2.1]heptane).

  • Alkylation/Acylation: Dissolve the mono-Boc core (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and the appropriate aroyl chloride or alkyl halide (1.1 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group. Remove the solvent under reduced pressure.

  • Reductive Amination: Dissolve the deprotected amine in methanol. Add the desired aldehyde (1.1 eq) and stir for 30 minutes. Add sodium cyanoborohydride ( NaCNBH3​ , 1.5 eq) and stir overnight.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final matched-pair ligand.

Protocol B: Self-Validating Microsomal Stability Assay

Metabolic stability is a primary reason for replacing 1,4-diazepane. This protocol uses Human Liver Microsomes (HLM) with internal controls to validate the enzymatic activity.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control System: In parallel, prepare 1 µM solutions of Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, invalidating the run.

  • Incubation: Pre-incubate the compounds with HLM (0.5 mg/mL protein concentration) at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

G Step1 Incubate Compound with HLM + NADPH (37°C) Step2 Quench with Cold Acetonitrile (Time points: 0-60 min) Step1->Step2 Step3 Centrifuge & Extract Supernatant Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Control Run Parallel Controls (Verapamil/Warfarin) Control->Step1

Workflow for the self-validating in vitro microsomal stability assay using LC-MS/MS quantification.

Protocol C: Radioligand Binding Assay for Target Affinity

To prove that the bioisostere maintains or improves activity, binding affinity must be quantified.

  • Membrane Preparation: Homogenize target-expressing cells (e.g., GPCR or Kinase transfected HEK293 cells) in ice-cold Tris-HCl buffer. Centrifuge and resuspend the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (at 10 different concentrations ranging from 10−11 to 10−4 M), 50 µL of the radioligand (e.g., [3H] -labeled reference compound at its Kd​ concentration), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis, and convert it to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.[Link]

  • Shao, H., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry.[Link]

  • Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4505-4528.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Advanced Safety and Handling Guide: 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate Introduction 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a fluorinated diazepane derivative widely utilized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide: 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate

Introduction

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a fluorinated diazepane derivative widely utilized as a structural scaffold in medicinal chemistry and drug development. While its pharmacological potential is significant, its physical and chemical properties present acute laboratory hazards. This guide provides a field-proven, self-validating operational framework for researchers to safely handle, dispense, and dispose of this compound, moving beyond basic safety data to explain the mechanistic reasoning behind each protocol.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first understand the mechanistic drivers of the compound's hazards:

  • Corrosivity via Hydration: The dihydrochloride hydrate salt is inherently acidic. When the crystalline powder contacts ambient moisture, sweat on the skin, or the mucous membranes of the eyes and respiratory tract, it rapidly dissociates to form a highly localized, corrosive micro-environment. This reaction causes severe skin burns and irreversible eye damage[1].

  • Toxic Thermal Decomposition: The presence of a fluorobenzyl moiety dictates that under extreme heat or exothermic reaction conditions, the compound decomposes to release highly toxic Hydrogen Fluoride (HF) gas, alongside Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx)[1].

  • Systemic Toxicity: As a diazepane derivative, the free base is highly lipophilic. If the acidic salt damages the epidermal barrier, systemic absorption of the biologically active pharmacophore is significantly accelerated.

Personal Protective Equipment (PPE) Matrix

OSHA standard 29 CFR 1910.132 mandates that PPE selection must be directly mapped to a formal hazard assessment[2]. Standard laboratory attire is insufficient for this compound.

Hazard CategoryQuantitative/Chemical DriverRequired PPE SpecificationCausality & Operational Purpose
Corrosive Tissue Damage pH < 3 upon localized dissolution (Dihydrochloride salt)ANSI Z87.1 Chemical Goggles Prevents permanent ocular damage from acidic micro-dust aerosols. Standard safety glasses are insufficient[3].
Dermal Toxicity & Burns High lipophilicity of diazepane base + acidic saltDouble Nitrile Gloves (>5 mil) Outer glove acts as a sacrificial layer against corrosive dust; inner glove prevents lipid-soluble base absorption[2].
Toxic Thermal Decomposition Releases HF, HCl, and NOx at elevated temperaturesDucted Chemical Fume Hood Captures highly toxic Hydrogen Fluoride (HF) gas and acidic vapors if the compound is subjected to heat or exothermic reactions[3].

Operational Workflow & Self-Validating Protocols

Phase 1: Environmental Validation & PPE Donning
  • Fume Hood Certification: Before opening the reagent bottle, verify that the ducted chemical fume hood is operational.

    • Causality: Fume hoods are critical for capturing aerosolized corrosive dust and mitigating potential HF off-gassing[3].

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. A steady, inward deflection of the tissue visually confirms negative pressure and active directional airflow prior to initiating work.

  • Gloving Strategy: Don ANSI Z87.1 chemical splash goggles, a flame-resistant lab coat, and double nitrile gloves.

    • Causality: Double gloving provides a sacrificial layer. If the outer glove contacts the corrosive powder, it can be immediately doffed without exposing bare skin to the hazard[2].

    • Self-Validation: Perform a "blow-up" test on the outer gloves before donning: trap air inside the glove and squeeze to check for invisible micro-punctures.

Phase 2: Dispensing and Solubilization
  • Static Mitigation: Use an anti-static zero-stat gun on the weigh boat and micro-spatula before handling the powder.

    • Causality: Crystalline hydrate salts often carry static charges. Static repulsion can cause the corrosive powder to spontaneously aerosolize, bypassing the weigh boat and contaminating the balance or the operator's sleeves.

  • Weighing & Transfer: Weigh the required mass using an enclosed analytical balance and immediately transfer it to a pre-tared, sealable vial. Cap the source bottle immediately.

    • Causality: Prolonged exposure to ambient humidity degrades the hydrate's stoichiometry and increases the risk of acidic, corrosive residue forming on the threads of the container.

  • Solubilization: Add the chosen solvent slowly down the inner wall of the vial.

    • Causality: The dissolution of dihydrochloride salts can be mildly exothermic. Adding solvent rapidly can cause micro-splattering of the highly acidic solution.

Visualizing the Safety Workflow

SafetyWorkflow Prep 1. Preparation Inspect PPE & Fume Hood Weighing 2. Dispensing Anti-static Enclosed Balance Prep->Weighing Transfer 3. Material Transfer Sealed Secondary Containers Weighing->Transfer Decision Spill or Exposure Detected? Transfer->Decision Decon 4a. Decontamination Neutralize & Clean Area Decision->Decon No Emergency 4b. Emergency Protocol Evacuate & Seek First Aid Decision->Emergency Yes Waste 5. Waste Disposal Halogenated/Acidic Waste Stream Decon->Waste Emergency->Waste

Operational workflow for handling corrosive powders like 1-(4-Fluorobenzyl)-1,4-diazepane salts.

Emergency Response & Disposal Plan

Decontamination & Spill Management
  • Powder Spills: Do NOT sweep the powder, as the mechanical action generates a highly corrosive aerosol. Instead, cover the spill with slightly damp absorbent pads to dissolve and contain the salt, then neutralize the area with a 5% sodium bicarbonate solution before mechanical pickup[1].

  • Self-Validation of Decontamination: After wiping the balance and hood surface, test the area with a universal pH indicator strip. A pH of ~7 confirms the complete neutralization of the acidic dihydrochloride residue.

Waste Disposal
  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a sealed, labeled container designated specifically for "Halogenated Organic Solids."

  • Liquid Waste: Do not mix aqueous solutions of this compound directly with strong bases, as the rapid neutralization of the dihydrochloride salt is exothermic. Slowly neutralize the solution to pH 6-8 in an ice bath before transferring it to the aqueous halogenated waste stream.

References

  • [1] Title: SAFETY DATA SHEET - Thermo Fisher Scientific | Source: thermofisher.com | URL: 1

  • [3] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | URL: 3

  • [2] Title: 29 CFR 1910.132 -- General requirements. - eCFR | Source: ecfr.gov | URL: 2

Sources

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